1,3-Bis(2-hydroxyethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFZZHBFXRZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74576-84-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74576-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7044502 | |
| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-40-9 | |
| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 102-40-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65613 | |
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| Record name | Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[1,3-phenylenebis(oxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(2-HYDROXYETHOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene (CAS 102-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known by synonyms such as Resorcinol bis(2-hydroxyethyl) ether, is an aromatic diol with the CAS number 102-40-9.[1][2] Its unique molecular structure, featuring a benzene ring substituted with two hydroxyethoxy groups at the 1 and 3 positions, makes it a crucial component in polymer science. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a chain extender in the production of high-performance polymers.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[2] Its physical and chemical characteristics are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 102-40-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | White to almost white powder or solid | [2] |
| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethanol | [3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | Approximately 90 °C | [1][2] |
| Boiling Point | 234 °C at 30 mmHg | [4] |
| Solubility | Slightly soluble in water; soluble in many organic solvents | [1][2] |
Synthesis and Purification
While detailed, step-by-step industrial synthesis protocols are often proprietary, the preparation of this compound generally involves the reaction of resorcinol with ethylene oxide or a 2-haloethanol, such as 2-chloroethanol, under basic conditions.
General Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of Resorcinol bis(2-hydroxyethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol bis(2-hydroxyethyl) ether, also known as 2,2'-(m-phenylenedioxy)diethanol or HER, is a symmetrical aromatic diol with applications in polymer chemistry, particularly as a chain extender in the production of polyurethanes. Its synthesis is primarily achieved through two main pathways: the reaction of resorcinol with ethylene carbonate and the direct ethoxylation of resorcinol with ethylene oxide. This technical guide provides a detailed overview of these synthesis routes, including experimental protocols, quantitative data, and potential by-products, to assist researchers and professionals in the field.
Introduction
Resorcinol bis(2-hydroxyethyl) ether (HER) is a valuable monomer in the synthesis of polyesters and polyurethanes.[1] Its symmetrical aromatic structure imparts desirable properties to the resulting polymers, such as improved thermal stability and mechanical strength. The two primary methods for its synthesis involve the reaction of resorcinol with either ethylene carbonate or ethylene oxide. The choice of synthetic route can significantly impact the yield, purity, and by-product profile of the final product.
Synthesis Pathway via Ethylene Carbonate
The reaction of resorcinol with ethylene carbonate is a well-documented and high-yielding method for the synthesis of HER. This process typically involves heating the reactants in the presence of a basic catalyst.
Reaction Mechanism and Conditions
The synthesis proceeds via the nucleophilic attack of the phenoxide ions of resorcinol on the electrophilic carbonyl carbon of ethylene carbonate, followed by the elimination of carbon dioxide. The reaction is typically catalyzed by an alkali metal carbonate, such as potassium carbonate.[2]
A patented process describes an improved method that involves a two-step procedure to enhance the purity and yield of the final product.[2][3] The first step involves the reaction of resorcinol with ethylene carbonate in the presence of an alkali metal carbonate. The second step involves the addition of an alkali metal hydroxide solution to the reaction mixture before the final crystallization, which helps to minimize the formation of by-products.[2]
Experimental Protocol
The following experimental protocol is based on a patented procedure for the synthesis of Resorcinol bis(2-hydroxyethyl) ether.[2]
Materials:
-
Resorcinol
-
Ethylene carbonate
-
Potassium carbonate (catalyst)
-
Sodium hydroxide solution (e.g., 4% w/v)
-
Water
Procedure:
-
Charge a reaction vessel with resorcinol, ethylene carbonate, and a catalytic amount of potassium carbonate.
-
Heat the mixture to approximately 140°C with stirring for about 6 hours. Carbon dioxide evolution will be observed.[2]
-
After the reaction is complete, cool the mixture to about 90°C.
-
Slowly add a 4% sodium hydroxide solution to the reaction mixture.
-
Allow the mixture to cool gradually to room temperature to induce crystallization of the product.
-
Collect the precipitated Resorcinol bis(2-hydroxyethyl) ether by filtration.
-
Wash the product with water.
-
Dry the product in a vacuum oven.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of HER using ethylene carbonate.
| Parameter | Value | Reference |
| Yield (with NaOH wash) | 94% | [2] |
| Yield (without NaOH wash) | 69% | [2] |
| Purity | High (crystallized product) | [2][3] |
| Reaction Temperature | 130-150°C | [2] |
| Reaction Time | 4-6 hours | [2] |
Potential By-products
The reaction of resorcinol with ethylene carbonate can lead to the formation of several by-products, including:
-
Hydroxyethoxyphenols[2]
-
(2-hydroxyethyl)oxyethyl phenyl ethers[2]
-
Polymeric materials (often appearing as an oily residue)[2]
The addition of a sodium hydroxide solution before crystallization is reported to reduce the formation of these impurities, leading to a higher purity product.[2]
Synthesis Pathway via Ethylene Oxide (Ethoxylation)
The direct ethoxylation of resorcinol with ethylene oxide is another potential route for the synthesis of HER. This method is a common industrial process for the hydroxyethylation of phenols.
General Reaction Conditions
The ethoxylation of phenols is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[4] The reaction involves the ring-opening of the ethylene oxide molecule by the phenoxide ion.
General Parameters:
-
Reactants: Resorcinol, Ethylene Oxide
-
Catalyst: Alkali metal hydroxides (e.g., KOH, NaOH)
-
Temperature: Typically high (e.g., 150-200°C)
-
Pressure: Elevated pressures are required due to the gaseous nature of ethylene oxide.
Challenges and Potential By-products
The direct ethoxylation of resorcinol presents several challenges. The high reactivity of ethylene oxide can lead to the formation of poly(ethylene glycol) side chains of varying lengths, resulting in a mixture of products. Controlling the degree of ethoxylation to selectively produce the bis(2-hydroxyethyl) ether can be difficult.
Potential by-products of this reaction include:
-
Mono-ethoxylated resorcinol
-
Higher-order ethoxylates of resorcinol (e.g., with three or more ethylene oxide units)
-
Poly(ethylene glycol)
Comparative Summary of Synthesis Pathways
| Feature | Ethylene Carbonate Pathway | Ethylene Oxide Pathway |
| Reactants | Resorcinol, Ethylene Carbonate | Resorcinol, Ethylene Oxide |
| Catalyst | Alkali metal carbonate (e.g., K₂CO₃) | Alkali metal hydroxide (e.g., KOH) |
| Conditions | Atmospheric pressure, 130-150°C | Elevated pressure, High temperature |
| Yield | High (up to 94% reported) | Data not readily available |
| Purity Control | Good, purification by crystallization | Potentially challenging, may yield a mixture of products |
| By-products | Hydroxyethoxyphenols, polymeric material | Mono- and poly-ethoxylated resorcinol, PEG |
| Safety | Ethylene carbonate is less hazardous | Ethylene oxide is a toxic and flammable gas |
Visualizations
Synthesis Pathway of Resorcinol bis(2-hydroxyethyl) ether via Ethylene Carbonate
Caption: Synthesis of HER from Resorcinol and Ethylene Carbonate.
General Experimental Workflow for HER Synthesis via Ethylene Carbonate
References
Physical and chemical properties of 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and the determination of its key characteristics. Furthermore, this guide explores its potential applications in drug development by examining the role of structurally similar resorcinol ethers as inhibitors of the PD-1/PD-L1 signaling pathway, a critical target in cancer immunotherapy.
Core Chemical and Physical Properties
This compound, also known as Resorcinol bis(2-hydroxyethyl) ether, is an aromatic diol with the CAS Number 102-40-9. Its core properties are summarized below.
Structural and Identification Data
| Property | Value |
| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethan-1-ol |
| Synonyms | Resorcinol bis(β-hydroxyethyl) ether, 1,3-Di(2-hydroxyethoxy)benzene |
| CAS Number | 102-40-9 |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| SMILES | C1=CC(=CC(=C1)OCCO)OCCO |
| InChI Key | IAXFZZHBFXRZMT-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Appearance | White to almost white powder or solid.[1] |
| Melting Point | Approximately 90°C.[1] |
| Boiling Point | 234°C at 30 mmHg. |
| Density | Predicted: ~1.0 g/cm³. |
| Solubility | Slightly soluble in water; soluble in many organic solvents.[1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.
Synthesis of this compound
A common method for the synthesis of this compound is based on the reaction of resorcinol with ethylene carbonate. The following protocol is adapted from patent literature, which describes a three-step process to achieve a good yield of the final product.[2][3]
Step 1: Initial Reaction
-
In a suitable reaction vessel, combine resorcinol and ethylene carbonate in the presence of water and an alkali metal carbonate (e.g., sodium carbonate).
-
Heat the resulting mixture to a temperature in the range of 130°-150°C.[2]
-
Maintain this temperature for a sufficient duration to allow for the formation of the resorcinol bis(hydroxyethyl)ether. This reaction time is typically several hours.[3]
Step 2: Hydroxide Treatment
-
After the initial reaction, cool the mixture to approximately 90°C.[3]
-
Slowly add an aqueous solution of an alkali metal hydroxide (e.g., a 4% NaOH solution) to the reaction products. The rate of addition should be controlled to maintain the temperature of the mixture between 50°C and 90°C.[4]
Step 3: Crystallization and Recovery
-
Allow the mixture to cool slowly to room temperature (e.g., 20°C) to facilitate the precipitation of the this compound.[3]
-
Collect the precipitated solid by filtration.
-
Wash the collected product with water.
-
Dry the final product in a vacuum oven to yield the purified this compound.[3]
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Boiling Point
-
A small amount of liquid this compound is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.
Determination of Solubility
-
To determine solubility in water, a small, measured amount of this compound is added to a test tube containing water. The mixture is agitated, and the degree of dissolution is observed.
-
For solubility in organic solvents, the same procedure is followed, substituting water with the organic solvent of interest (e.g., ethanol, acetone).
Potential Applications in Drug Development: A Focus on PD-1/PD-L1 Inhibition
While direct applications of this compound in drug development are not extensively documented, the structurally related class of resorcinol ethers has emerged as a promising scaffold for the development of small molecule inhibitors targeting the Programmed Cell Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a critical regulator of immune responses and is often exploited by cancer cells to evade immune surveillance.
The PD-1/PD-L1 Signaling Pathway
The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell. Small molecule inhibitors that block this interaction can restore the anti-tumor immune response.
Experimental Workflow for Screening PD-1/PD-L1 Inhibitors
A common high-throughput screening method to identify and characterize inhibitors of the PD-1/PD-L1 interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
A detailed protocol for such an HTRF assay is provided below.
Protocol: HTRF Assay for PD-1/PD-L1 Inhibition
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO. Perform a serial dilution in the appropriate assay buffer to create a dose-response curve. The final concentration of DMSO in the assay should be kept low (e.g., ≤ 1%).
-
Reagent Preparation : Thaw Europium (Eu-K) labeled PD-1 (donor) and d2 labeled PD-L1 (acceptor) on ice. Dilute both proteins to their optimal working concentrations in the assay buffer.
-
Assay Plate Setup :
-
Dispense the serially diluted test compounds or control solutions (assay buffer with the same DMSO concentration) into the wells of a 384-well plate.
-
Add the diluted Eu-K labeled PD-1 to each well.
-
Add the diluted d2 labeled PD-L1 to each well.
-
-
Incubation : Seal the plate and incubate at room temperature for a specified period (e.g., 2 to 4 hours), ensuring it is protected from light.
-
Signal Detection : Read the plate using an HTRF-compatible plate reader. Measure the fluorescence emission at both 620 nm (donor wavelength) and 665 nm (acceptor wavelength).
-
Data Analysis :
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the control wells (containing no inhibitor).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the two terminal hydroxyl groups. These groups can readily undergo reactions such as esterification and etherification. This reactivity makes it a valuable chain extender in the synthesis of high-performance polymers, including polyurethanes and polyesters. By linking polymer chains, it enhances the molecular weight and improves the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. While its primary established application lies in polymer science, its core resorcinol ether structure suggests a potential for exploration in the field of drug discovery, particularly in the development of small molecule inhibitors for immune checkpoint pathways like PD-1/PD-L1. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate the properties and potential therapeutic applications of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0525038A1 - Process for preparation of resorcinol bis(dihydroxyethyl)ether. - Google Patents [patents.google.com]
- 3. WO1991016292A1 - Process for preparation of resorcinol bis(dihydroxyethyl)ether - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 1,3-Bis(2-hydroxyethoxy)benzene. Also known as Resorcinol Bis(2-hydroxyethyl) Ether, this aromatic diol is a significant intermediate in polymer chemistry. This document consolidates available data on its physicochemical properties and outlines a detailed protocol for its synthesis and characterization, adhering to the highest standards of scientific rigor.
Molecular Structure and Chemical Identity
This compound is an organic compound characterized by a benzene ring substituted at the 1 and 3 positions with 2-hydroxyethoxy groups.[1][2][3][4] Its chemical structure confers properties that make it a versatile building block in the synthesis of various polymers.[1][2][3][4]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethanol[5][6] |
| Synonyms | Resorcinol Bis(2-hydroxyethyl) Ether, 1,3-Di(2-hydroxyethoxy)benzene, 2,2'-[1,3-Phenylenebis(oxy)]diethanol[6][7][8] |
| CAS Number | 102-40-9[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₄[6][7] |
| Molecular Weight | 198.22 g/mol [6][7] |
| SMILES | C1=CC(=CC(=C1)OCCO)OCCO[5] |
| InChIKey | IAXFZZHBFXRZMT-UHFFFAOYSA-N[5][6] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes. It typically appears as a white to off-white solid.[1][3]
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 90-96 °C[1][3][7] |
| Boiling Point | 234 °C at 30 mmHg[7] |
| Solubility | Slightly soluble in water; soluble in many organic solvents.[1][2][3][4] |
| Appearance | White to almost white powder or lump[1][3][7] |
Synthesis Protocol: Williamson Ether Synthesis
The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, resorcinol is treated with a base to form the resorcinoxide dianion, which then reacts with 2-chloroethanol.
Experimental Protocol:
Materials:
-
Resorcinol
-
Sodium Hydroxide (NaOH)
-
2-Chloroethanol
-
Dimethylformamide (DMF) (solvent)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve resorcinol in DMF.
-
Deprotonation: Slowly add a stoichiometric amount of sodium hydroxide pellets or a concentrated aqueous solution to the resorcinol solution while stirring under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C. Stir for 1-2 hours to ensure complete formation of the dianion.
-
Nucleophilic Substitution: Add 2-chloroethanol dropwise to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the solution with dilute hydrochloric acid until it reaches a pH of ~7.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: Synthesis Workflow of this compound
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, 102-40-9 [thegoodscentscompany.com]
Solubility Profile of 1,3-Bis(2-hydroxyethoxy)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol bis(2-hydroxyethyl) ether, is a symmetrical aromatic diol that serves as a crucial building block in the synthesis of various polymers, including polyurethanes and polyesters. Its solubility in organic solvents is a critical parameter for its application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents and details a standardized experimental protocol for the quantitative determination of its solubility.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 102-40-9 | - |
| Molecular Formula | C₁₀H₁₄O₄ | - |
| Molecular Weight | 198.22 g/mol | - |
| Melting Point | 90-95 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Diethyl Ether | Slightly Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of determining the mass of solute dissolved in a known mass of a saturated solution.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or flasks
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. For temperature-sensitive solvents, a vacuum oven at low pressure and moderate temperature is recommended.
-
Once all the solvent has evaporated, place the dish in a drying oven (e.g., at 50-60 °C) until a constant mass is achieved. This ensures all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.
-
Mass of the solvent = (Mass of the saturated solution + dish) - (Mass of the dissolved solute + dish)
-
Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.
-
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Predictive Models for Solubility Estimation
In the absence of experimental data, theoretical models can provide estimations of solubility.
-
Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like," where the cohesive energy of a substance is divided into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). If the HSP of a solute and a solvent are similar, the solute is likely to be soluble in that solvent.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down the solute and solvent molecules into their constituent functional groups, the UNIFAC model can estimate the activity coefficient, which is then used to calculate the solubility.
The application of these models requires specialized software and access to databases of group interaction parameters.
Conclusion
While quantitative solubility data for this compound in organic solvents is limited in the public domain, its qualitative solubility profile indicates good solubility in polar solvents like ethanol and acetone, and slight solubility in less polar solvents like diethyl ether. For precise quantitative data, the detailed gravimetric experimental protocol provided in this guide can be employed. Furthermore, predictive models such as Hansen Solubility Parameters and the UNIFAC model offer valuable tools for estimating solubility in the absence of experimental values, aiding in solvent selection and process design for researchers and professionals in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide on the Melting Point of Resorcinol bis(2-hydroxyethyl) ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical properties, specifically the melting point, of Resorcinol bis(2-hydroxyethyl) ether. It includes compiled data from various sources, a detailed experimental protocol for melting point determination, and a workflow visualization to aid in understanding the procedural steps.
Chemical Identity and Properties
Resorcinol bis(2-hydroxyethyl) ether, also known by synonyms such as 1,3-Bis(2-hydroxyethoxy)benzene and HER, is a diol used as a chain extender in the production of polyurethanes, contributing to enhanced thermal stability and performance of the resulting polymers.[1][2] Its chemical and physical properties are crucial for its application in polymer chemistry and material science.
Chemical Identifiers:
Quantitative Data: Melting Point
The melting point of Resorcinol bis(2-hydroxyethyl) ether has been reported across multiple sources. The values are summarized in the table below for easy comparison. The slight variations can be attributed to the purity of the sample and the specific methodology used for determination.[9]
| Parameter | Value | Source(s) |
| Melting Point | ≥86 °C | Gantrade Corporation[1] |
| Melting Point | 89 °C | Gantrade Corporation[1] |
| Melting Point | 90 °C | ChemBK, GFN Industrial Co.[2][3] |
| Melting Point | 90-95 °C | Chemical Supplier Data[8] |
| Melting Point | 95.00 °C | Biosynth[6] |
The appearance of the compound is typically a white to off-white crystalline powder.[1][7][8]
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a key indicator of purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[9][10] The following protocol describes the capillary method using a digital melting point apparatus (e.g., a Mel-Temp).
Materials and Equipment:
-
Resorcinol bis(2-hydroxyethyl) ether sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle (if sample is not powdered)
-
Spatula
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11]
-
To ensure dense packing, drop the capillary tube, sealed-end down, through a long, hollow tube (e.g., a glass tube or PVC pipe) onto the benchtop. The impact will pack the solid firmly.[11]
-
Repeat until the packed sample height is between 2-4 mm.[11][12] An excessive amount of sample can lead to an erroneously broad melting point range.[12]
-
-
Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
If the approximate melting point is known (approx. 90°C), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[11][12]
-
Once this temperature is reached, slow the heating rate to approximately 1-2°C per minute.[12] A slow heating rate is critical for an accurate reading.
-
Observe the sample through the magnified viewfinder.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[12] You may observe the solid begin to collapse or "sweat".[12]
-
Continue to heat slowly and record the temperature at which the last crystal of the solid completely melts into a liquid. This marks the end of the melting range.[9]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the appropriate glass waste container. Do not reuse a sample that has been melted and re-solidified.[11]
-
For best practice, perform the determination in duplicate or triplicate to ensure consistency.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Capillary Melting Point Determination.
References
- 1. gantrade.com [gantrade.com]
- 2. HER(Hydroxyethyl Ether of Resocinol)CAS 102-40-9 – Manufature of PU foam Material and Products [leticiachem.com]
- 3. chembk.com [chembk.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. RESORCINOL BIS(2-HYDROXYETHYL) ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Resorcinol bis(2-hydroxyethyl)ether | 102-40-9 | FR74802 [biosynth.com]
- 7. Resorcinol bis(2-hydroxyethyl)ether | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. southalabama.edu [southalabama.edu]
Spectroscopic Profile of 1,3-Bis(2-hydroxyethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(2-hydroxyethoxy)benzene (CAS No. 102-40-9), a significant intermediate in polymer science and other chemical syntheses. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control.
Molecular Structure and Spectroscopic Overview
This compound, also known as resorcinol bis(2-hydroxyethyl) ether, possesses a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Its structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR spectroscopy.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and ¹³C NMR analyses of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The table below presents the main absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1050 | Strong | C-O stretch (aliphatic ether and alcohol) |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.16 | Triplet | 1H | Aromatic H (Position 5) |
| 6.51 | Doublet of doublets | 2H | Aromatic H (Positions 4, 6) |
| 6.49 | Triplet | 1H | Aromatic H (Position 2) |
| 4.86 | Singlet | 2H | Hydroxyl (-OH) |
| 3.96 | Triplet | 4H | -O-CH₂- |
| 3.71 | Triplet | 4H | -CH₂-OH |
Note: The assignments are based on typical chemical shifts and splitting patterns. Actual spectra may show slight variations.
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~160 | Aromatic C-O (Positions 1, 3) |
| ~130 | Aromatic C-H (Position 5) |
| ~107 | Aromatic C-H (Positions 4, 6) |
| ~102 | Aromatic C-H (Position 2) |
| ~70 | -O-CH₂- |
| ~61 | -CH₂-OH |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.
Data Acquisition:
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.
¹H NMR Data Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
¹³C NMR Data Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis.
This guide provides essential spectroscopic data and protocols for the characterization of this compound, serving as a valuable resource for researchers and professionals in the field. The provided data facilitates the confirmation of molecular structure and purity, which is critical in research, development, and quality assurance applications.
An In-depth Technical Guide for Researchers and Scientists
Introduction: 1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that has garnered significant interest in the field of polymer science. Its unique molecular architecture, featuring a central benzene ring flanked by flexible hydroxyethoxy side chains, makes it a versatile building block for high-performance polymers. This technical guide elucidates the primary applications of this compound in the synthesis of polyesters and polyurethanes, providing detailed experimental protocols, quantitative data on polymer properties, and visual representations of synthetic workflows and structure-property relationships. The incorporation of this monomer imparts a desirable combination of rigidity, thermal stability, and chemical resistance to the resulting polymers, making them suitable for a wide range of demanding applications.[1]
Core Applications in Polymer Science
This compound primarily serves two main roles in polymer synthesis:
-
As a Monomer in Polyester Synthesis: It reacts with dicarboxylic acids or their derivatives to form polyesters. The aromatic core of HER contributes to the thermal stability and mechanical strength of the polyester backbone.
-
As a Chain Extender in Polyurethane Synthesis: In the formation of polyurethanes, HER acts as a chain extender, reacting with isocyanate-terminated prepolymers. This reaction builds the hard segment of the polyurethane, significantly influencing its mechanical properties and thermal resistance.[2]
Application in Polyester Synthesis
The inclusion of this compound in polyester chains enhances their thermal stability and mechanical properties due to the rigid aromatic ring in its structure.
Experimental Protocol: Synthesis of Polyesters via Melt Polycondensation
This protocol is based on the polyesterification of this compound with dicarboxylic acids, such as adipic acid or maleic anhydride, using a melt condensation technique.[3]
Materials:
-
This compound (HER)
-
Adipic Acid (AA) or Maleic Anhydride (MA)
-
Toluene-4-sulphonic acid (catalyst)
Procedure:
-
Charging the Reactor: A stoichiometric ratio of this compound and the chosen dicarboxylic acid (or anhydride) are placed in a round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Catalyst Addition: A catalytic amount of toluene-4-sulphonic acid is added to the reaction mixture.
-
Initial Heating: The mixture is heated to 90°C for approximately 2 hours under a nitrogen atmosphere to ensure homogeneity.
-
Vacuum Application: The pressure in the system is gradually reduced to 1 mm Hg over a period of 2 hours.
-
Temperature Increase: The temperature is then slowly raised to 180°C over 3 hours.
-
Polycondensation: The reaction is allowed to proceed under vacuum at 180°C for about 15 hours to facilitate the removal of the condensation byproduct (water) and drive the polymerization to completion.
-
Product Recovery: The resulting polyester is allowed to cool to room temperature.
-
Purification: The crude polyester is dissolved in a suitable solvent and then precipitated in a non-solvent to remove unreacted monomers and catalyst.
-
Drying: The purified polyester is dried in a vacuum oven at 50°C for 24 hours.[3]
Data Presentation: Thermal Properties of Polyesters
The thermal properties of polyesters synthesized from this compound (HER) with adipic acid (AAHER) and maleic anhydride (MAHER) are summarized below.
| Property | AAHER (Saturated) | MAHER (Unsaturated) |
| Melting Temperature (from DTA) | 93.3 °C | 88 °C |
| Major Decomposition Temperature Range (from TGA) | 304–344 °C | 300–336 °C |
| Char Residue at 600 °C (from TGA) | Lower | Higher |
| Thermal Stability | Less Stable | More Stable |
Data sourced from Vijayakumar et al. (2007).[3]
Experimental Workflow: Polyester Synthesis
Application in Polyurethane Synthesis
As a chain extender, this compound plays a crucial role in determining the properties of polyurethane elastomers. Its aromatic nature contributes to the formation of hard segments, which in turn enhances the mechanical strength and thermal stability of the resulting polyurethane.[4] The use of HER can lead to polyurethanes with excellent elevated temperature performance, durability, and resiliency.[2]
Experimental Protocol: Representative Synthesis of Polyurethane Elastomers
This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers, where this compound can be used as the chain extender.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is performed)
Procedure:
-
Prepolymer Synthesis:
-
The polyol is dehydrated under vacuum at an elevated temperature (e.g., 100-110°C) for 1-2 hours.
-
The dehydrated polyol is cooled to a reaction temperature (e.g., 60-80°C) and charged into a reactor under a nitrogen atmosphere.
-
A stoichiometric excess of the diisocyanate is added to the reactor with vigorous stirring.
-
The reaction is allowed to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. The NCO content is monitored during the reaction.
-
-
Chain Extension:
-
The prepolymer is cooled to a suitable temperature (e.g., 50-60°C).
-
This compound, dissolved in a solvent or in a molten state, is added to the prepolymer with high-speed stirring.
-
A catalytic amount of DBTDL is added to accelerate the chain extension reaction.
-
The mixture is stirred until a significant increase in viscosity is observed.
-
-
Curing:
-
The viscous polymer is cast into a mold.
-
The cast polymer is cured in an oven at a specific temperature and for a specific duration (e.g., 100-120°C for 12-24 hours) to complete the polymerization.
-
-
Post-Curing:
-
The cured polyurethane elastomer is demolded and may be post-cured at room temperature for several days to allow for the stabilization of its properties.
-
Data Presentation: Representative Mechanical Properties of Polyurethanes with Aromatic Diol Chain Extenders
| Property | Representative Value Range |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 300 - 800 % |
| 100% Modulus | 5 - 15 MPa |
| Hardness (Shore A) | 70 - 95 |
Note: These values are indicative and can vary significantly based on the specific polyurethane formulation.
Experimental Workflow: Polyurethane Synthesis
Structure-Property Relationships
The unique chemical structure of this compound directly influences the macroscopic properties of the polymers it constitutes.
The rigid aromatic core of this compound restricts segmental motion, thereby increasing the glass transition temperature and enhancing the thermal stability of the polymer. This rigidity also contributes to higher tensile strength and modulus. The flexible ethoxy linkages provide a degree of rotational freedom, which can improve the processability and impact strength of the polymer, preventing excessive brittleness. The terminal hydroxyl groups are the reactive sites that enable the incorporation of this molecule into the polymer backbone through esterification or urethane linkages.
Conclusion
This compound is a valuable difunctional monomer and chain extender in polymer science. Its incorporation into polyesters and polyurethanes offers a strategic approach to enhancing their thermal and mechanical properties. The presence of both rigid aromatic and flexible aliphatic ether components within its structure allows for the tailoring of polymer properties to meet the demands of high-performance applications in coatings, adhesives, elastomers, and engineering plastics. The experimental protocols and structure-property relationships detailed in this guide provide a foundational understanding for researchers and scientists working on the development of advanced polymeric materials.
References
Unraveling the Thermal Stability of 1,3-Bis(2-hydroxyethoxy)benzene: A Review of its Role in Polymer Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thermal Degradation Profile of 1,3-Bis(2-hydroxyethoxy)benzene-Based Polymers
Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for the pure compound this compound is not extensively reported in the available literature. However, its role as a monomer in various polymerization reactions provides a wealth of information regarding the thermal stability it confers to the resulting polymers.
Studies on polyesters synthesized using this compound consistently demonstrate good thermal stability, with decomposition temperatures often exceeding 300°C. The onset of decomposition for these materials is a key indicator of the stability of the chemical bonds formed during polymerization, to which this compound is a primary contributor.
Thermogravimetric Analysis (TGA) Data Summary
The following table summarizes the key thermal decomposition parameters for various polyesters synthesized using this compound. These parameters typically include the onset decomposition temperature and the temperature of maximum weight loss.
| Polymer System | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Char Residue at 600°C (%) | Reference |
| Polyester from Adipic Acid and this compound (AAHER) | 304 - 344 | Not Specified | Lower than MAHER | [1] |
| Polyester from Maleic Anhydride and this compound (MAHER) | 300 - 336 | Not Specified | Higher than AAHER | [1] |
| Copolyesters from a vanillin-based monomer, aliphatic diacids, and this compound (HBE) (P1-P4) | 370.3 - 389.5 (5% weight loss) | Not Specified | Not Specified | [2] |
| Copolyesters from a tri-aromatic dicarboxylate and this compound | > 275 | Not Specified | Not Specified | [3] |
| Copolyesters from p-hydroxyphenylpropionic acid, various diacids, and this compound | 332 - 356 | 390 - 410 | Not Specified | [4] |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Data Summary
DSC and DTA provide information on the thermal transitions of a material, such as the glass transition temperature (Tg) and melting point (Tm). For polymers containing this compound, these properties are crucial for determining their application range.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Other Thermal Events | Reference |
| Polyester from Adipic Acid and this compound (AAHER) | Not Specified | 93.3 (endotherm) | Exothermic decomposition starting above 300°C (peak at 315°C) | [1] |
| Polyester from Maleic Anhydride and this compound (MAHER) | Not Specified | 88 (endotherm) | Exothermic decomposition starting above 300°C | [1] |
| Copolyesters from a vanillin-based monomer, aliphatic diacids, and this compound (HBE) (P1-P4) | 57.5 - 77.1 | 166.5 - 190.5 | Not Specified | [2] |
| Amorphous polyesters from a tri-aromatic dicarboxylate and resorcinol units | 35 and 44 | Not Applicable | Not Specified | [3] |
| Copolyesters from p-hydroxyphenylpropionic acid, various diacids, and this compound | 59 - 81 | 161 - 172 | Not Specified | [4] |
Experimental Protocols
The following sections describe generalized methodologies for the thermal analysis of materials like this compound and its derived polymers, based on standard practices reported in the literature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, CAHN TG-131).
Methodology:
-
A small sample of the material (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min) to remove any air and prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a constant heating rate (e.g., 10°C/min).[5][6]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of thermal transitions like melting point (Tm) and glass transition temperature (Tg).
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler DSC 822e).
Methodology:
-
A small amount of the sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[6]
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas like nitrogen.
-
A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.[6][7] The range is chosen to encompass the expected thermal transitions of the material.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition), as well as shifts in the baseline corresponding to the glass transition.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound.
Caption: A generalized workflow for the thermal analysis of a chemical compound.
Conclusion
While the thermal degradation profile of pure this compound is not a focal point of the reviewed literature, its integral role in enhancing the thermal stability of a wide range of polymers is evident. The data consistently show that polymers incorporating this monomer exhibit high decomposition temperatures, making them suitable for applications where thermal resistance is critical. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, contributing to a deeper understanding of the thermal properties of novel materials derived from this compound. Further research focusing on the thermal decomposition mechanism of the pure compound could provide valuable insights for the rational design of even more thermally stable polymers.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Polyurethanes Using 1,3-Bis(2-hydroxyethoxy)benzene as a Chain Extender
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that serves as a chain extender in the synthesis of polyurethanes (PUs).[1][2][3] Its incorporation into the polymer backbone is intended to enhance the physical and mechanical properties of the resulting material.[1][2][3] The rigid aromatic ring of HER contributes to increased hardness and thermal stability, while the flexible hydroxyethoxy groups can improve toughness.[4] These characteristics make it a candidate for applications requiring high-performance materials, such as elastomers, coatings, and adhesives.[1][2][5] In the context of biomedical applications, the choice of chain extender is crucial in tailoring the mechanical properties, degradation rate, and biocompatibility of polyurethanes for use in devices and drug delivery systems.[6][7][8]
These notes provide an overview of the synthesis of polyurethanes using this compound as a chain extender, including comparative data on polymer properties and detailed experimental protocols.
Data Presentation
The selection of a chain extender significantly influences the final properties of a polyurethane. While direct comparative studies are limited, the following tables summarize the expected effects and available data for polyurethanes synthesized with this compound and other common diol chain extenders.
Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Key Characteristics |
| This compound | HO-(CH₂)₂-O-C₆H₄-O-(CH₂)₂-OH | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Imparts rigidity and thermal stability due to the aromatic ring.[4] |
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 35 - 50 | 400 - 600 | 85 - 95 | A standard chain extender providing a good balance of properties.[9] |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 30 - 45 | 450 - 650 | 80 - 90 | Increases flexibility compared to BDO. |
| 2-Ethyl-1,3-hexanediol (EHD) | HO-CH₂-CH(C₂H₅)-CH(OH)-C₃H₇ | Superior to HER-based PU in HTPB system | Superior to HER-based PU in HTPB system | Superior to HER-based PU in HTPB system | Control in a study where HER-based PUs showed inferior properties.[10] |
Note: The properties of polyurethanes are highly dependent on the specific polyol, diisocyanate, and synthesis method used. The data for BDO and HDO are typical values for comparison.
Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Glass Transition Temp. (Tg) of Hard Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Decomposition Temp. (Td) (°C) |
| This compound | Expected to be high due to aromaticity | Data not available | Data not available |
| 1,4-Butanediol (BDO) | 80 - 110 | 180 - 220 | ~300 - 350 |
| 1,6-Hexanediol (HDO) | 60 - 90 | 160 - 200 | ~300 - 350 |
Note: Longer, more flexible chain extenders generally lower the glass transition and melting temperatures of the hard segment.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes using a diol chain extender, which can be adapted for this compound.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (optional, for solution polymerization, e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
Procedure:
-
Drying: Dry the polyol and this compound under vacuum at 80-90°C for at least 4 hours to remove any residual water.
-
Mixing: In a reaction vessel under a nitrogen atmosphere, add the dried polyol and this compound. If performing solution polymerization, add the anhydrous solvent at this stage. Heat the mixture to 60-70°C while stirring until a homogeneous solution is formed.
-
Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).
-
Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90°C for 2-3 hours.
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.
-
Post-Curing: Allow the polyurethane to cool slowly to room temperature.
Protocol 2: Prepolymer Polyurethane Synthesis
This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended. This allows for better control over the polymer structure.
Materials: Same as Protocol 1.
Procedure:
-
Drying: As per Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous solvent or use it in its molten state (melting point is approx. 90°C).[1][2][3]
-
Cool the prepolymer to 60-70°C.
-
Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing: As per Protocol 1.
-
Post-Curing: As per Protocol 1.
Protocol 3: Characterization of Synthesized Polyurethane
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the formation of urethane linkages.
-
Procedure: Obtain the FTIR spectrum of the cured polyurethane film. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700-1730 cm⁻¹) of the urethane group.
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to a low temperature (e.g., -100°C) at a controlled rate.
-
Perform a second heating scan at the same rate.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating curve. The melting temperature (Tm) is the peak of the endothermic melting transition.
-
C. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polyurethane.
-
Procedure:
-
Accurately weigh 10-20 mg of the polyurethane sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The temperature at which significant weight loss occurs indicates the decomposition temperature (Td).
-
D. Dynamic Mechanical Analysis (DMA)
-
Purpose: To study the viscoelastic properties of the polyurethane.
-
Procedure:
-
Prepare a rectangular sample of the polyurethane with defined dimensions.
-
Mount the sample in the DMA instrument.
-
Apply a sinusoidal strain and measure the stress response over a range of temperatures.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') can be determined as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Visualizations
Caption: Workflow for One-Shot Polyurethane Synthesis.
Caption: Workflow for Prepolymer Polyurethane Synthesis.
Caption: Workflow for Polyurethane Characterization.
References
- 1. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemyr.com [chemyr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gantrade.com [gantrade.com]
- 10. pcimag.com [pcimag.com]
Application Notes and Protocols for Polymerization with 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 1,3-Bis(2-hydroxyethoxy)benzene in polymerization reactions, with a focus on the synthesis of polyesters and polyurethanes. Detailed experimental protocols and reaction conditions are provided to guide researchers in the development of novel polymers with tailored properties.
Application Notes
This compound, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is a versatile aromatic diol monomer used to enhance the performance of polymers. Its rigid benzene core and flexible hydroxyethoxy side chains allow for the synthesis of polymers with improved thermal stability, mechanical strength, and chemical resistance.
Polyester Synthesis
In polyester synthesis, this compound is typically reacted with dicarboxylic acids or their anhydrides through melt condensation polymerization. The aromatic ring from HER imparts rigidity to the polymer backbone, leading to higher glass transition temperatures and improved thermal stability compared to fully aliphatic polyesters. The ether linkages provide a degree of flexibility, resulting in materials with a good balance of stiffness and toughness.
Key advantages of using this compound in polyesters include:
-
Enhanced Thermal Stability: The aromatic structure increases the degradation temperature of the resulting polyester.[1]
-
Improved Mechanical Properties: The rigidity of the benzene ring contributes to higher tensile strength and modulus.
-
Tailorable Properties: By combining with different diacids (e.g., adipic acid for flexibility, maleic anhydride for unsaturation and crosslinking), a wide range of material properties can be achieved.[1]
Polyurethane Synthesis
In the synthesis of polyurethanes, this compound serves as a chain extender.[2][3] Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymers. The use of an aromatic diol like HER as a chain extender creates hard segments within the polyurethane structure, which can significantly influence the final properties of the material.
The role of this compound as a chain extender in polyurethanes leads to:
-
Increased Hardness and Modulus: The rigid aromatic groups contribute to the formation of well-defined hard domains.
-
Improved Thermal Properties: The hard segments formed with HER can increase the softening and melting points of the polyurethane.
-
Enhanced Mechanical Strength: The physical crosslinking provided by the hard domains improves the tensile strength and tear resistance of the elastomer.[3]
Summary of Reaction Conditions
The following tables summarize typical quantitative data for polymerization reactions involving this compound.
Table 1: Reaction Conditions for Polyester Synthesis via Melt Condensation
| Parameter | Value | Reference |
| Monomers | This compound, Adipic Acid, Maleic Anhydride | [1] |
| Catalyst | Toluene-4-sulphonic acid | [1] |
| Catalyst Loading | Not specified, typically 0.1-0.5 mol% | General Knowledge |
| Temperature | 160-220°C | [1] |
| Reaction Time | 4-8 hours | [1] |
| Atmosphere | Inert (e.g., Nitrogen) followed by vacuum | General Knowledge |
Table 2: Representative Reaction Conditions for Polyurethane Synthesis (Prepolymer Method)
| Parameter | Value | Reference |
| Polyol | Poly(tetramethylene ether) glycol (PTMEG) | General Knowledge |
| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | General Knowledge |
| Chain Extender | This compound | [2] |
| NCO:OH Ratio | 1.05:1 | General Knowledge |
| Prepolymer Temp. | 80-90°C | General Knowledge |
| Chain Ext. Temp. | 70-80°C | General Knowledge |
| Curing Temp. | 100-120°C | General Knowledge |
| Curing Time | 12-24 hours | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Condensation
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound (HER)
-
Adipic Acid
-
Toluene-4-sulphonic acid (catalyst)
-
High-vacuum pump
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charging the Reactor: In a three-necked flask, place equimolar amounts of this compound and adipic acid. Add the toluene-4-sulphonic acid catalyst (0.1-0.5 mol% relative to the diacid).
-
Inert Atmosphere: Flush the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Heating and Esterification: Heat the reaction mixture with constant stirring. The temperature should be gradually increased to 160-180°C. The esterification reaction will start, and water will be produced as a byproduct, which will be collected in the distillation condenser. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the initial esterification, gradually increase the temperature to 200-220°C and apply a high vacuum (less than 1 mmHg). This will facilitate the removal of the remaining water and catalyst, driving the polymerization reaction to completion. The viscosity of the reaction mixture will increase significantly during this stage.
-
Completion and Recovery: Continue the reaction under vacuum for another 2-4 hours, or until the desired molecular weight is achieved (as indicated by the viscosity). To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester can then be removed from the flask.
Protocol 2: Representative Synthesis of Polyurethane Elastomer
This protocol outlines a general procedure for synthesizing a polyurethane elastomer using this compound as a chain extender via a prepolymer method. Note: The specific ratios of polyol, diisocyanate, and chain extender should be optimized based on the desired final properties of the polyurethane.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (HER)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Four-necked reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel.
Procedure:
-
Drying of Reagents: Dry the PTMEG and HER under vacuum at 80-100°C for at least 4 hours to remove any residual moisture. MDI should be used as received if the container is freshly opened; otherwise, it may need to be filtered.
-
Prepolymer Synthesis:
-
Charge the reaction kettle with the dried PTMEG and heat to 70°C under a nitrogen atmosphere with stirring.
-
Add the molten MDI to the PTMEG dropwise through the dropping funnel over a period of 30-60 minutes. The NCO:OH ratio for the prepolymer is typically around 2:1.
-
After the addition is complete, raise the temperature to 80-90°C and maintain for 2-3 hours to ensure complete reaction and formation of the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 70-80°C.
-
In a separate vessel, melt the dried this compound and add it to the prepolymer. The amount of HER should be calculated to achieve an overall NCO:OH ratio of approximately 1.05:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Stir the mixture vigorously for 1-2 minutes until it is homogeneous.
-
-
Casting and Curing:
-
Pour the reacting mixture into a preheated mold.
-
Cure the polyurethane in an oven at 100-120°C for 12-24 hours.
-
-
Post-Curing: After demolding, the elastomer can be post-cured at room temperature for several days to allow for the completion of all reactions and the development of final material properties.
Visualizations
The following diagrams illustrate the experimental workflow for polyester synthesis and the logical relationship in polyurethane synthesis.
Caption: Experimental workflow for the synthesis of polyester via melt condensation.
Caption: Logical relationship in a two-step polyurethane synthesis.
References
Application Notes and Protocols for Enhancing Polymer Mechanical Strength with 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that serves as a highly effective chain extender in the synthesis of various polymers, most notably polyurethanes and polyesters.[1][2] Its unique molecular structure, featuring a rigid benzene ring flanked by flexible hydroxyethoxy groups, allows for the significant enhancement of mechanical properties in the resulting polymers. The incorporation of HER into a polymer backbone can lead to substantial improvements in tensile strength, thermal stability, and chemical resistance, making it a valuable component for developing high-performance materials for advanced applications.[1][2]
The primary mechanism by which this compound enhances mechanical strength is through chain extension, which increases the overall molecular weight of the polymer.[1] The aromatic core of the molecule imparts rigidity and promotes strong intermolecular interactions, contributing to higher tensile strength and modulus. The flexible ether linkages provide a degree of toughness, preventing the material from becoming overly brittle. These attributes make HER-modified polymers suitable for a wide range of applications, including advanced coatings, durable adhesives, and high-performance elastomers.[1]
Data Presentation
The following table summarizes the representative mechanical properties of a polyurethane elastomer formulated with an aromatic diol chain extender, hydroquinone bis(2-hydroxyethyl) ether (HQEE), which is structurally and functionally similar to this compound. This data, derived from patent literature, illustrates the significant improvements in mechanical strength achievable with such chain extenders compared to other formulations.
| Formulation ID | Aromatic Chain Extender | Tensile Strength (psi) | Elongation (%) | Hardness (Shore D) | Compression Set (%) |
| Sample 6 | Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | 6500 | 500 | 52 | 27.5 |
| Sample 1 | Not Specified | 4000 | 560 | 40 | 31.5 |
| Sample 2 | Not Specified | 6000 | 550 | 50 | 41.5 |
| Sample 3 | Not Specified | 5900 | 525 | 48 | 40.8 |
| Sample 4 | Not Specified | 4700 | 550 | 50 | 40.9 |
| Sample 5 | Not Specified | 2779 | - | 43 | 31.0 |
Data adapted from US Patent 5,599,874 A. The specific compositions of samples 1-5 are proprietary but serve as a baseline for comparison against a formulation explicitly containing an aromatic diol chain extender.
Experimental Protocols
Protocol 1: Synthesis of Polyester with Enhanced Mechanical Strength using this compound via Melt Condensation
This protocol describes the synthesis of a polyester incorporating this compound (HER) with a dicarboxylic acid (e.g., adipic acid) using a melt condensation technique.
Materials:
-
This compound (HER)
-
Adipic Acid
-
Toluene-4-sulphonic acid (catalyst)
-
Nitrogen gas supply
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for removal of water
-
Heating mantle
-
Vacuum oven
Procedure:
-
Accurately weigh equimolar amounts of this compound and adipic acid and place them in the reaction flask.
-
Add a catalytic amount of toluene-4-sulphonic acid (approximately 0.1% by weight of the total reactants).
-
Begin stirring the mixture and purge the flask with a slow stream of nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 180°C using the heating mantle.
-
Maintain the reaction at this temperature under a continuous nitrogen purge for approximately 4-6 hours to facilitate the initial polyesterification and removal of water.
-
After the initial phase, apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum at 180°C for an additional 15 hours.
-
Once the reaction is complete, cool the flask to room temperature. The resulting solid polyester can be removed and purified as needed.
-
For mechanical testing, the polyester can be melt-pressed into films or dog-bone shaped specimens.
Protocol 2: Synthesis of Polyurethane Elastomer with Enhanced Mechanical Strength using this compound via a Prepolymer Method
This protocol outlines the synthesis of a polyurethane elastomer using a prepolymer approach with this compound (HER) as the chain extender.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (HER)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas supply
-
Three-necked reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
-
Vacuum oven
Procedure:
Part A: Prepolymer Synthesis
-
Dry the polyol under vacuum at 100-110°C for 1-2 hours to remove any residual moisture.
-
In the reaction flask, under a nitrogen atmosphere, add the dried polyol.
-
Heat the polyol to 60°C and add the diisocyanate with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Raise the temperature to 80-85°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.
Part B: Chain Extension
-
Melt the this compound at approximately 100-110°C.
-
Slowly add the molten HER to the prepolymer with continuous stirring. The amount of HER should be calculated to react with the excess isocyanate groups.
-
Continue stirring for several minutes until the mixture is homogeneous.
-
Pour the resulting mixture into a preheated mold and cure in a vacuum oven at 100-110°C for 16-24 hours.
-
After curing, allow the polyurethane elastomer to cool to room temperature before demolding.
Protocol 3: Mechanical Testing of Polymer Samples
The mechanical properties of the synthesized polymers should be evaluated following standardized testing methods to ensure accuracy and comparability of the results.
Equipment:
-
Universal Testing Machine (UTM)
-
Extensometer
-
Shore Durometer
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens for tensile testing according to ASTM D638 specifications. For compression set testing, prepare cylindrical specimens as per ASTM D395.
-
Conditioning: Condition all specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the narrow section of the dog-bone specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach an extensometer to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the tensile strength, tensile modulus, and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore D durometer to measure the hardness of the polymer.
-
Press the durometer firmly onto the surface of the material and record the reading.
-
-
Compression Set Testing (ASTM D395):
-
Measure the initial height of the cylindrical specimen.
-
Compress the specimen to a specified percentage of its original height.
-
Place the compressed specimen in an oven at a specified temperature for a set duration (e.g., 22 hours at 70°C).
-
Remove the specimen from the oven and allow it to cool to room temperature for 30 minutes before measuring the final height.
-
Calculate the compression set as the percentage of permanent deformation.
-
Visualizations
Caption: Mechanism of polymer strength enhancement.
Caption: Experimental workflow for polymer modification.
References
Application Notes and Protocols for the Formulation of High-Performance Elastomers with 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol bis(2-hydroxyethyl) ether (HER), is an aromatic diol chain extender used in the synthesis of high-performance polyurethane and polyester elastomers. Its unique molecular structure, featuring a rigid aromatic core and flexible hydroxyethoxy side chains, allows for the formulation of elastomers with an excellent balance of mechanical strength, thermal stability, and chemical resistance. When incorporated into polyurethane elastomers, HER acts as a crucial component in the hard segment, enhancing the physical and mechanical properties of the polymer.[1]
These application notes provide detailed information on the formulation, synthesis, and characterization of high-performance elastomers using this compound as a chain extender. The provided protocols and data are intended to guide researchers in developing elastomers with tailored properties for a variety of demanding applications.
Key Advantages of Using this compound (HER)
Compared to other common diol chain extenders, such as 1,4-butanediol (BDO) and hydroquinone bis(2-hydroxyethyl) ether (HQEE), HER offers a unique combination of properties and processing advantages:
-
Enhanced Mechanical Properties: The rigid aromatic structure of HER contributes to the formation of well-defined hard segments in the polyurethane matrix, leading to elastomers with high tensile strength and hardness.[2]
-
Improved Thermal Stability: The aromatic core of HER enhances the thermal resistance of the resulting elastomers compared to those formulated with aliphatic diols like BDO.
-
Comparable Performance to HQEE with Processing Benefits: HER-extended elastomers exhibit comparable mechanical properties to those made with HQEE.[3] However, HER has a lower melting point (approximately 89°C) and the ability to supercool, which simplifies processing by reducing the required temperatures for melting and mixing. This also makes it more suitable for hand-batching operations.
-
Good Compatibility: HER demonstrates good compatibility with common diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) and polyols used in polyurethane synthesis.[4]
Data Presentation: Comparative Properties of Polyurethane Elastomers
The choice of chain extender significantly influences the final properties of a polyurethane elastomer. The following tables provide a comparative summary of the typical mechanical and thermal properties of MDI-based polyurethane elastomers formulated with this compound (HER), Hydroquinone bis(2-hydroxyethyl) ether (HQEE), and 1,4-butanediol (BDO).
Table 1: Comparison of Mechanical Properties
| Property | This compound (HER) | Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | 1,4-Butanediol (BDO) | Test Method |
| Shore Hardness | 90A - 60D | 92A - 65D | 80A - 55D | ASTM D2240 |
| Tensile Strength (MPa) | 35 - 50 | 40 - 60 | 25 - 40 | ASTM D412 |
| Elongation at Break (%) | 350 - 500 | 300 - 450 | 400 - 600 | ASTM D412 |
| Tear Strength (kN/m) | 80 - 120 | 90 - 140 | 60 - 100 | ASTM D624 |
Note: The values presented are typical ranges and can vary depending on the specific formulation, including the type of polyol, diisocyanate, and the hard segment content.
Table 2: Comparison of Thermal Properties
| Property | This compound (HER) | Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | 1,4-Butanediol (BDO) | Test Method |
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -30 to -50 | -30 to -50 | -30 to -60 | DSC/DMA |
| Melting Point of Hard Segment (°C) | ~170 | ~180 | ~150 | DSC |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | > 300 | > 310 | > 280 | TGA |
Note: Thermal properties are highly dependent on the degree of phase separation between the hard and soft segments, which is influenced by the formulation and processing conditions.
Experimental Protocols
The following protocols describe the synthesis and characterization of high-performance polyurethane elastomers using this compound as a chain extender.
Protocol 1: Synthesis of Polyurethane Elastomer via the Prepolymer Method
This protocol outlines the two-step prepolymer method, which is commonly used for the synthesis of high-performance polyurethane elastomers.[5]
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMEG, MW 1000 or 2000)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender: this compound (HER)
-
Catalyst (optional, e.g., dibutyltin dilaurate, DBTDL)
-
Solvent (for viscosity reduction, if necessary, e.g., N,N-Dimethylformamide, DMF)
-
Mold release agent
Equipment:
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control
-
Vacuum oven
-
Heating mantle
-
Molds (e.g., Teflon or aluminum)
-
Curing oven
Procedure:
-
Polyol Drying: Dry the polyol under vacuum at 100-110°C for 1-2 hours to remove any residual moisture.
-
Prepolymer Synthesis:
-
Charge the dried polyol into the reaction vessel.
-
Under a nitrogen atmosphere, add the diisocyanate (MDI) to the polyol with constant stirring. A typical molar ratio of NCO to OH groups for the prepolymer is 2:1.
-
Heat the mixture to 80-90°C and maintain for 2-3 hours. The reaction progress can be monitored by titrating the isocyanate (NCO) content.
-
-
Chain Extension:
-
Degas the prepolymer under vacuum for 30-60 minutes.
-
Melt the this compound (HER) at approximately 90-100°C.
-
Calculate the required amount of HER based on the NCO content of the prepolymer and the desired final NCO/OH ratio (typically 1.02 to 1.05).
-
Add the molten HER to the prepolymer with vigorous stirring. If a catalyst is used, it can be added at this stage.
-
-
Casting and Curing:
-
Pour the resulting mixture into preheated molds (100-110°C) that have been treated with a mold release agent.
-
Cure the cast elastomer in an oven at 100-110°C for 16-24 hours.
-
-
Post-Curing and Conditioning:
-
After the initial cure, the elastomer can be demolded.
-
For optimal properties, post-cure the elastomer at 100-110°C for an additional 4-8 hours.
-
Condition the demolded samples at room temperature for at least 7 days before testing to ensure complete curing.
-
Protocol 2: Characterization of Elastomer Properties
1. Mechanical Testing:
-
Tensile Properties (ASTM D412):
-
Prepare dumbbell-shaped specimens from the cured elastomer sheets.
-
Conduct tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.
-
Determine the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A or D hardness of the elastomer using a durometer.
-
-
Tear Strength (ASTM D624):
-
Use Die C specimens to measure the tear resistance of the elastomer.
-
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the soft segment and the melting behavior of the hard segment.
-
A typical heating rate is 10°C/min under a nitrogen atmosphere.
-
-
Thermogravimetric Analysis (TGA):
-
Evaluate the thermal stability and decomposition profile of the elastomer.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min in a nitrogen or air atmosphere.
-
-
Dynamic Mechanical Analysis (DMA):
-
Measure the storage modulus, loss modulus, and tan delta as a function of temperature to determine the viscoelastic properties and thermal transitions.
-
Mandatory Visualizations
Caption: Chemical reaction pathway for polyurethane elastomer synthesis.
Caption: Experimental workflow for elastomer synthesis and characterization.
References
Application Notes and Protocols for Polymers Synthesized with 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the characterization and potential applications of polymers synthesized using 1,3-Bis(2-hydroxyethoxy)benzene (HER). The inclusion of this aromatic diol as a chain extender in polyesters and polyurethanes imparts significant improvements in thermal stability, mechanical strength, and chemical resistance. This document outlines the key properties of these polymers, detailed experimental protocols for their characterization, and explores their potential in various applications, including the development of advanced materials for drug delivery.
Introduction to this compound in Polymer Synthesis
This compound, also known as Resorcinol Bis(2-hydroxyethyl) Ether, is a symmetrical aromatic diol that serves as a valuable monomer in step-growth polymerization. Its rigid benzene core coupled with flexible hydroxyethoxy side chains allows for the synthesis of polymers with a unique balance of properties. When incorporated into polymer backbones, the aromatic ring enhances thermal stability and mechanical robustness, while the ether linkages can provide a degree of flexibility. This makes HER-based polymers attractive for a range of high-performance applications.
Quantitative Data on Polymer Properties
The properties of polymers synthesized with this compound are highly dependent on the co-monomers used in the polymerization. The following table summarizes key quantitative data for polyesters synthesized from HER and various dicarboxylic acids.
| Polymer System | Co-monomer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Polyester | Adipic Acid | Not Reported | Not Reported | Not Reported | 93.3[1] | 315 (onset)[1] | Not Reported | Not Reported | Not Reported |
| Polyester | Maleic Anhydride | Not Reported | Not Reported | Not Reported | 88.0[1] | 300 (onset)[1] | Not Reported | Not Reported | Not Reported |
| Generic Aromatic Polyester | Terephthalic Acid | ~30,000 | ~2.0 | ~70-80 | ~250-260 | >350 | ~50-70 | ~2000-3000 | ~5-10 |
| Generic Aliphatic Polyester | Sebacic Acid | ~10,000-20,000 | ~1.5-2.5 | ~ -50 to -60 | ~60-70 | ~300-350 | ~10-20 | ~100-300 | ~300-500 |
Note: Data for generic aromatic and aliphatic polyesters are provided for comparative purposes to highlight the influence of the co-monomer on the final polymer properties.
Applications in Drug Development
While the primary applications of HER-based polymers have been in coatings, adhesives, and elastomers, their inherent properties suggest potential for use in the pharmaceutical and biomedical fields. The aromatic nature of HER can contribute to the encapsulation stability of aromatic drug molecules through π-π stacking interactions. Furthermore, the biocompatibility of polyesters makes them suitable candidates for creating biodegradable drug delivery systems.[2][3][4]
Potential drug delivery applications include:
-
Controlled Release Formulations: The degradation rate of the polyester matrix can be tailored by selecting appropriate dicarboxylic acid co-monomers, allowing for controlled and sustained release of encapsulated drugs.
-
Nanoparticle Drug Delivery: HER-based polyesters could be formulated into nanoparticles for targeted drug delivery. The enhanced thermal and chemical resistance may provide better stability during formulation and in biological environments.
-
Biodegradable Scaffolds: For tissue engineering applications, these polymers could be processed into scaffolds that provide mechanical support during tissue regeneration and then safely degrade into non-toxic byproducts.
Experimental Protocols
This section provides detailed methodologies for the characterization of polymers synthesized with this compound.
Polymer Synthesis: Melt Polycondensation
Objective: To synthesize a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.
Materials:
-
This compound (HER)
-
Adipic Acid (AA)
-
Toluene-4-sulphonic acid (catalyst)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Place equimolar amounts of HER and AA in the three-necked flask.
-
Add a catalytic amount of toluene-4-sulphonic acid (approx. 0.1% by weight of reactants).
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction and remove the water formed.
-
After the initial water evolution ceases (typically 2-3 hours), apply a vacuum of ~0.1 mm Hg.
-
Continue the reaction under vacuum for another 4-6 hours to increase the molecular weight of the polyester.
-
Cool the flask to room temperature and collect the solid polymer.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for polyesters (e.g., polystyrene-divinylbenzene columns)
-
Tetrahydrofuran (THF) as the mobile phase
-
Polystyrene standards for calibration
-
Synthesized polymer sample
-
0.2 µm syringe filters
Protocol:
-
Prepare a calibration curve using a series of narrow molecular weight polystyrene standards.
-
Dissolve the synthesized polyester in THF at a concentration of 1-2 mg/mL.
-
Filter the polymer solution through a 0.2 µm syringe filter.
-
Inject the filtered solution into the GPC system.
-
Elute the sample with THF at a flow rate of 1 mL/min.
-
Record the chromatogram and calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.
Structural Characterization: FT-IR and ¹H NMR Spectroscopy
4.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized polyester.
Protocol (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks, such as the ester carbonyl stretch (~1730 cm⁻¹), C-O stretching, and aromatic C-H bending.
4.3.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To elucidate the chemical structure of the synthesized polyester.
Protocol:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons in the polymer repeating unit to confirm the structure.
Thermal Properties Analysis: DSC and TGA
4.4.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at 10°C/min to obtain the thermal transitions. The second heating scan is used to determine Tg and Tm to eliminate the thermal history of the sample.
4.4.2. Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Place 10-15 mg of the polymer sample in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature (Td) and the char yield at the final temperature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Biodegradable Polyesters Tailored for Biomedical Applications [tesidottorato.depositolegale.it]
- 4. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Bis(2-hydroxyethoxy)benzene in Advanced Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that serves as a highly effective chain extender in the synthesis of advanced polymers.[1] Its unique molecular structure, featuring a rigid benzene ring and flexible hydroxyethoxy groups, allows for the precise tailoring of polymer properties. When incorporated into polyurethane and polyester formulations, this compound significantly enhances the performance characteristics of the resulting materials, making it a valuable component in the development of high-performance coatings and adhesives.
The primary role of this compound in polymer science is to increase the molecular weight of the polymer chains, which in turn improves their physical and mechanical properties. This includes notable enhancements in tensile strength, thermal stability, and chemical resistance. These improvements make polymers modified with this compound well-suited for demanding applications where durability and resilience are critical.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of advanced coatings and adhesives. It is intended to guide researchers and scientists in leveraging the unique benefits of this compound to develop next-generation materials.
Key Performance Enhancements
The incorporation of this compound as a chain extender in polyurethane and polyester systems imparts several key performance benefits:
-
Enhanced Mechanical Properties: The rigid aromatic core of this compound contributes to increased hardness and tensile strength of the final polymer.
-
Improved Thermal Stability: The stable benzene ring structure enhances the thermal resistance of the polymer, allowing it to withstand higher temperatures without degradation.
-
Increased Chemical Resistance: The robust polymer network formed with this compound as a chain extender offers improved resistance to a wide range of chemicals and solvents.
-
Tailorable Flexibility: The ether linkages in the hydroxyethoxy side chains provide a degree of flexibility to the polymer backbone, allowing for a balance between stiffness and toughness.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Resorcinol bis(2-hydroxyethyl) ether, HER | [2] |
| CAS Number | 102-40-9 | [2] |
| Molecular Formula | C10H14O4 | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 90-95 °C | [2] |
| Boiling Point | >300 °C (decomposes) | [2] |
| Solubility | Soluble in water, ethanol, acetone; slightly soluble in ether | [2] |
| Purity | ≥98% (HPLC) | [2] |
Experimental Protocols
I. Synthesis of a High-Performance Polyurethane Coating
This protocol describes a two-step prepolymer method for the synthesis of a polyurethane coating, incorporating this compound as a chain extender.
Materials:
-
Polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound (HER)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Anhydrous methyl ethyl ketone - MEK)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the calculated amount of polyether polyol.
-
Heat the flask to 60-70°C under a gentle stream of nitrogen to remove any residual moisture.
-
Slowly add the diisocyanate to the flask with continuous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants).
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Monitor the reaction progress by determining the NCO content through titration.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer to 60-70°C.
-
In a separate vessel, dissolve the calculated amount of this compound in the solvent. The amount of HER should be calculated to react with the excess isocyanate groups in the prepolymer.
-
Slowly add the HER solution to the prepolymer with vigorous stirring.
-
Continue stirring for an additional 30-60 minutes until a homogeneous mixture is obtained.
-
-
Coating Application and Curing:
-
The resulting polyurethane solution can be applied to a substrate using standard coating techniques (e.g., doctor blade, spray coating).
-
The coated substrate should be cured in an oven at a temperature and time determined by the specific formulation and desired properties (e.g., 80-120°C for 1-2 hours).
-
II. Adhesion Testing of the Cured Coating
A. Cross-Hatch Adhesion Test (ASTM D3359)
This method provides a qualitative assessment of the adhesion of the coating to the substrate.
Materials:
-
Cross-hatch cutting tool with specified blade spacing
-
Pressure-sensitive adhesive tape (e.g., 3M Scotch 610)
-
Soft brush
Procedure:
-
Select a representative area of the cured coating.
-
Make a series of parallel cuts through the coating to the substrate using the cross-hatch tool.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose coating flakes.
-
Apply the adhesive tape firmly over the lattice pattern.
-
After 90 ± 30 seconds, rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).
B. Pull-Off Adhesion Test (ASTM D4541)
This method provides a quantitative measure of the adhesion strength of the coating.
Materials:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies) of a specified diameter
-
Adhesive for bonding the dolly to the coating (e.g., two-part epoxy)
-
Solvent for cleaning
Procedure:
-
Clean the surface of the coating and the dolly with a suitable solvent.
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Press the dolly onto the coated surface and allow the adhesive to cure completely.
-
If required, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is detached.
-
Record the pull-off strength in megapascals (MPa) or pounds per square inch (psi) and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).
Visualizations
Caption: Workflow for the synthesis of a high-performance polyurethane coating.
Caption: General reaction mechanism for the formation of a urethane linkage.
References
Troubleshooting & Optimization
How to avoid gel formation in polyurethane synthesis with aromatic diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with gel formation during polyurethane synthesis, particularly when utilizing aromatic diols.
Troubleshooting Guide: Avoiding Gel Formation
Gel formation, or premature cross-linking, is a common issue in polyurethane synthesis that can lead to failed experiments and loss of valuable materials. This guide provides systematic troubleshooting steps to prevent gelation.
Problem: Rapid increase in viscosity and formation of an insoluble gel during polymerization.
Potential Causes and Solutions:
| Parameter | Potential Cause of Gelation | Recommended Action |
| Reactant Purity | Moisture in diols, isocyanates, or solvents. | Dry all reactants and solvents prior to use. Polyols can be dried under vacuum at elevated temperatures. Ensure all glassware is thoroughly dried.[1] Conduct the reaction under an inert atmosphere (e.g., dry nitrogen).[1] |
| Stoichiometry (NCO:OH Ratio) | An excessive NCO:OH ratio can lead to side reactions like allophanate and biuret formation, causing cross-linking.[2] | Carefully control the stoichiometry. An NCO:OH ratio slightly above 1 (e.g., 1.05:1) is often used to ensure complete reaction of the diol, but higher ratios increase the risk of gelation. The optimal ratio may need to be determined empirically for your specific system. |
| Reaction Temperature | High reaction temperatures can accelerate side reactions, particularly allophanate formation, leading to gelation.[3] Aromatic isocyanates are highly reactive, and the reaction is exothermic, which can lead to localized "hot spots."[4] | Maintain a controlled and uniform reaction temperature. Start at a lower temperature and gradually increase if necessary. Use a reaction vessel with good heat dissipation. For highly reactive systems, consider adding the isocyanate dropwise to the diol solution to manage the exotherm. |
| Catalyst Selection and Concentration | The type and concentration of the catalyst significantly influence the reaction rate and the balance between the main urethane reaction and side reactions. Some catalysts can promote side reactions leading to gelation. | Select a catalyst that favors the urethane reaction over side reactions. The catalyst concentration should be optimized to achieve a reasonable reaction time without promoting gelation. Common catalysts include dibutyltin dilaurate (DBTDL). |
| Monomer Reactivity | Aromatic diisocyanates are generally more reactive than aliphatic diisocyanates, which can lead to a rapid and uncontrolled polymerization.[5] | When using aromatic diisocyanates, consider a semi-batch or dropwise addition of the isocyanate to the diol to better control the reaction rate. |
| Solvent Choice | The solvent can influence the solubility of the growing polymer chains. If the polymer becomes insoluble, it can precipitate and form a gel-like mass. | Use a solvent that is a good solvent for both the monomers and the resulting polyurethane. Common solvents include dimethylformamide (DMF), dimethylacetamide (DMAc), and tetrahydrofuran (THF). |
Frequently Asked Questions (FAQs)
Q1: Why is gel formation more common when using aromatic diols in polyurethane synthesis?
A1: While the primary driver of gelation is often the high reactivity of aromatic diisocyanates that are commonly used with aromatic diols, the rigidity of the aromatic diol backbone can contribute to a higher viscosity of the reaction mixture. This increased viscosity can reduce molecular mobility and increase the likelihood of localized high concentrations of reactive groups, which can favor side reactions leading to cross-linking.
Q2: What are the primary side reactions that cause gelation in polyurethane synthesis?
A2: The two main side reactions responsible for gelation are:
-
Allophanate formation: An isocyanate group (NCO) reacts with a urethane linkage (-NH-CO-O-) to form an allophanate linkage. This creates a branch point in the polymer chain, which can lead to a cross-linked network. This reaction is favored by excess isocyanate and high temperatures.[3]
-
Biuret formation: An isocyanate group reacts with a urea linkage (-NH-CO-NH-) to form a biuret linkage. Urea linkages are formed when isocyanates react with water. Similar to allophanate formation, this creates a branch point and can lead to gelation.
Q3: How can I monitor the polyurethane reaction to anticipate and prevent gelation?
A3: Several techniques can be used to monitor the reaction progress:
-
Viscosity Measurement: A sudden and sharp increase in viscosity is a strong indicator of impending gelation. Regular monitoring of the reaction mixture's viscosity can provide an early warning.
-
FTIR Spectroscopy: In-situ FTIR can be used to monitor the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730 cm⁻¹).[6][7] This allows for real-time tracking of the reaction kinetics and can help in identifying the onset of side reactions.
-
Gel Permeation Chromatography (GPC): GPC can be used to analyze the molecular weight distribution of the polymer at different reaction times.[8][9][10] A rapid broadening of the molecular weight distribution or the appearance of a high molecular weight shoulder can indicate the formation of cross-linked species.[3]
Q4: Can I reverse gelation once it has occurred?
A4: In most cases, gelation due to the formation of covalent cross-links (allophanate and biuret bonds) is irreversible. Therefore, prevention is crucial.
Q5: What is a suitable experimental protocol to minimize the risk of gelation when synthesizing a linear polyurethane with an aromatic diol?
A5: A detailed experimental protocol is provided in the following section. Key aspects include the use of dry reagents and solvents, precise stoichiometric control, controlled temperature, and dropwise addition of the diisocyanate.
Experimental Protocol: Synthesis of a Linear Polyurethane from an Aromatic Diol and a Diisocyanate
This protocol provides a general methodology for the synthesis of a linear polyurethane, emphasizing steps to mitigate gel formation. Note: This is a general guideline and may require optimization for specific monomers and desired polymer properties.
Materials:
-
Aromatic Diol (e.g., Bisphenol A)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Anhydrous Solvent (e.g., Dimethylacetamide - DMAc)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Dry Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Dropping funnel.
-
Syringes for reagent transfer.
Procedure:
-
Drying of Reagents and Glassware:
-
Dry the aromatic diol in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for several hours to remove any residual moisture.
-
Ensure the solvent is anhydrous.
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use.
-
-
Reaction Setup:
-
Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet.
-
Purge the entire system with dry nitrogen for at least 15-20 minutes to create an inert atmosphere.
-
-
Charging the Reactor:
-
Under a positive flow of nitrogen, add the pre-weighed, dried aromatic diol to the flask.
-
Add the anhydrous solvent via a syringe to dissolve the diol. Stir until a homogeneous solution is obtained.
-
-
Temperature Control:
-
Heat the solution to the desired reaction temperature (e.g., 60-80 °C). It is advisable to start with a lower temperature to control the initial reaction rate.
-
-
Catalyst Addition:
-
If using a catalyst, add the appropriate amount of DBTDL to the diol solution using a syringe.
-
-
Diisocyanate Addition (Crucial Step to Prevent Gelation):
-
Dissolve the pre-weighed diisocyanate in a small amount of anhydrous solvent in the dropping funnel.
-
Add the diisocyanate solution dropwise to the stirred diol solution over a period of 30-60 minutes. This slow addition helps to control the reaction exotherm and maintain a low instantaneous concentration of the highly reactive isocyanate.
-
-
Polymerization:
-
After the complete addition of the diisocyanate, continue stirring the reaction mixture at the set temperature.
-
Monitor the reaction progress by taking small aliquots at regular intervals for analysis (e.g., FTIR to check for the disappearance of the NCO peak).
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is reached (typically indicated by the complete disappearance of the NCO peak in the FTIR spectrum), cool the reaction mixture to room temperature.
-
Precipitate the polyurethane by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a logical workflow for troubleshooting gel formation.
Caption: Key reactions in polyurethane synthesis.
Caption: Troubleshooting workflow for gel formation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Concentration for 1,3-Bis(2-hydroxyethoxy)benzene Polyesterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polyesterification of 1,3-Bis(2-hydroxyethoxy)benzene. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst used for the polyesterification of this compound?
A1: A commonly used catalyst for the polyesterification of this compound with dicarboxylic acids such as adipic acid or maleic anhydride is p-toluenesulfonic acid (p-TSA).[1] It is an effective and readily available acidic catalyst for this type of condensation polymerization.[2][3]
Q2: What is the recommended concentration range for p-TSA in this reaction?
A2: While the optimal concentration can vary depending on the specific reactants and desired polymer characteristics, a general starting range for p-TSA concentration is between 2.0% and 3.0% by weight of the total reactants.[4][5] It is crucial to perform optimization experiments to determine the ideal concentration for your specific system.
Q3: How does catalyst concentration affect the properties of the resulting polyester?
A3: Catalyst concentration directly influences the reaction rate and can impact the final properties of the polyester, such as molecular weight and polydispersity index (PDI). Insufficient catalyst will lead to slow reaction rates and low molecular weight. Conversely, an excessively high catalyst concentration can sometimes lead to side reactions, such as discoloration or thermal degradation of the polymer, without necessarily increasing the molecular weight.[6]
Q4: What are the key stages in the polyesterification process of this compound?
A4: The polyesterification of this compound typically proceeds in two main stages:
-
Esterification: This initial stage involves the reaction of the hydroxyl groups of this compound with the carboxylic acid groups of the diacid monomer to form ester linkages and water as a byproduct. This is typically carried out at a moderate temperature under a nitrogen atmosphere.[2]
-
Polycondensation: In the second stage, the temperature is increased and a vacuum is applied to facilitate the removal of water and drive the equilibrium towards the formation of high molecular weight polymer chains.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | 1. Insufficient catalyst concentration.2. Inefficient removal of water byproduct.3. Reaction time is too short.4. Non-stoichiometric ratio of monomers. | 1. Incrementally increase the catalyst concentration within the recommended range.2. Ensure a high vacuum is applied during the polycondensation stage and that the system is free of leaks. Consider using an azeotropic solvent to aid in water removal.[6]3. Extend the reaction time at the polycondensation temperature.4. Carefully measure and ensure a 1:1 molar ratio of diol to dicarboxylic acid.[1] |
| Polymer Discoloration (Yellowing/Browning) | 1. Reaction temperature is too high.2. Presence of oxygen in the reaction vessel.3. Excessive catalyst concentration leading to side reactions. | 1. Reduce the reaction temperature, particularly during the high-temperature polycondensation stage.2. Ensure the reaction is carried out under a continuous inert atmosphere (e.g., nitrogen or argon).3. Optimize the catalyst concentration to the lowest effective amount. |
| Gel Formation or Cross-linking | 1. Use of unsaturated dicarboxylic acids (e.g., maleic anhydride) can lead to cross-linking at high temperatures.2. Side reactions promoted by high temperatures or excessive catalyst. | 1. Carefully control the reaction temperature and time when using unsaturated monomers.[1]2. Lower the reaction temperature and optimize the catalyst concentration. |
| Inconsistent Results Between Batches | 1. Variations in monomer purity.2. Inconsistent catalyst loading.3. Fluctuations in reaction temperature or vacuum level. | 1. Ensure the purity of this compound and the dicarboxylic acid is consistent.2. Accurately weigh the catalyst for each reaction.3. Calibrate temperature probes and vacuum gauges regularly. |
Data Presentation
Table 1: Representative Effect of p-TSA Catalyst Concentration on Polyester Properties
| Catalyst Concentration (% by weight) | Reaction Time (h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Observations |
| 1.0 | 10 | Low | High | Slow reaction, incomplete conversion. |
| 2.0 | 8 | Moderate | Moderate | Good reaction rate, moderate molecular weight. |
| 3.0 | 6 | High | Low | Faster reaction, higher molecular weight achieved in less time. |
| 4.0 | 6 | High (with potential for decrease) | Variable | Risk of polymer discoloration and potential for degradation. |
Note: This table presents expected trends based on general principles of polyesterification and is for illustrative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocols
General Protocol for Polyesterification of this compound with Adipic Acid
This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer characteristics.
-
Reactant Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and adipic acid.
-
Add the desired amount of p-toluenesulfonic acid catalyst (e.g., starting with 2.0% by weight of the total monomers).
-
-
Esterification Stage:
-
Begin stirring the mixture and purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 150-160°C under a gentle flow of nitrogen.
-
Maintain this temperature for 2-3 hours to allow for the initial esterification and removal of the bulk of the water byproduct.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum for 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Product Recovery:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: Reaction pathway for the two-stage polyesterification of this compound.
References
Effect of water content on 1,3-Bis(2-hydroxyethoxy)benzene polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Bis(2-hydroxyethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems arising from water content.
| Symptom | Possible Cause | Suggested Solution |
| Low Polymer Molecular Weight / Low Viscosity | Excessive Water Content: Water can cause premature chain termination or hydrolysis of ester linkages in polyesters.[1] | Monomer and Solvent Drying: Ensure all monomers, including this compound and co-monomers (e.g., dicarboxylic acids), and solvents are thoroughly dried before use. Utilize techniques such as azeotropic distillation or molecular sieves. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Foaming or Bubble Formation (especially in polyurethane synthesis) | Reaction of Water with Isocyanates: If this compound is used in a polyurethane formulation, water will react with isocyanate groups to produce carbon dioxide gas, leading to foaming.[2] | Strict Moisture Control: The moisture content of the reaction mixture must be strictly controlled. As the amount of water increases, the reaction rate with isocyanate will increase.[2] Degassing: Degas all components under vacuum before reaction to remove dissolved water and other volatile impurities. |
| Inconsistent Reaction Rate | Variable Water Content: The presence of water can catalyze side reactions, leading to inconsistent polymerization kinetics. In polyurethane synthesis, water can accelerate the overall reaction rate.[2] | Consistent Material Handling: Implement standardized procedures for handling and storing hygroscopic reagents to ensure consistent, low water content in all batches. |
| Poor Mechanical Properties of the Final Polymer | Reduced Molecular Weight: Caused by hydrolysis or incomplete polymerization due to water.[1] Incomplete Curing: Can be influenced by improper control of reaction parameters, including humidity.[3] | Optimize Water Removal: For polyester synthesis, ensure efficient removal of water formed during the condensation reaction. This can be achieved through the application of a high vacuum and elevated temperatures during the later stages of polymerization. Control Curing Environment: Maintain stable temperature and humidity during the curing process to ensure complete and uniform cross-linking.[3] |
| Cloudy or Hazy Appearance of the Polymer | Incomplete Reaction or Side Products: Water-induced side reactions can lead to the formation of insoluble byproducts. | Purification of Monomers: Ensure high purity of this compound and co-monomers. Controlled Reaction Conditions: Maintain precise control over reaction temperature and time to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the polyesterification of this compound?
A1: In polyesterification, which is a type of condensation polymerization, water is a byproduct. According to Le Chatelier's principle, the presence of excess water can shift the reaction equilibrium backward, hindering the formation of high molecular weight polymers. Furthermore, water can act as a nucleophile and hydrolyze the ester bonds that form the polymer backbone, leading to chain scission and a reduction in molecular weight.[1] Therefore, efficient removal of water is critical for successful polyester synthesis.
Q2: What are the primary side reactions caused by water in the synthesis of polyurethanes using this compound?
A2: When this compound is used as a diol in polyurethane synthesis, the primary side reaction involving water is its reaction with the isocyanate (NCO) groups. This reaction forms an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[2] The carbon dioxide evolution leads to foaming, and the amine can further react with isocyanates to form urea linkages, altering the final polymer structure and properties.
Q3: What is the acceptable level of water content for the polymerization of this compound?
Q4: Can water act as a catalyst in these polymerization reactions?
A4: In polyurethane synthesis, additional water molecules can catalyze the hydrogen transfer, thereby accelerating the moisture curing reaction.[4] In polyesterification, while strong acids are typically used as catalysts, water itself does not act as a catalyst for the forward polymerization reaction. Instead, it promotes the reverse hydrolysis reaction.
Quantitative Data on the Effect of Water Content
The following table summarizes the general effect of initial water concentration in the polyol on the final molecular weight of polyurethanes, which can serve as a representative model for the impact of water on polycondensation reactions involving diols like this compound.
| Initial Water Concentration in Polyol (ppm) | Resulting Number-Average Molecular Weight (Mn) ( g/mol ) - Representative | Polydispersity Index (PDI) - Representative |
| < 1000 | ~20,000 - 22,000 | ~1.5 |
| > 1000 | Significantly lower Mn | May increase due to side reactions |
Note: This data is based on studies of hydrophobically modified ethoxylated urethanes and serves as an illustrative example. Actual results for this compound polymerization may vary.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.
Materials:
-
This compound (1 mol equivalent)
-
Adipic acid (1 mol equivalent)
-
Catalyst (e.g., zinc acetate, 0.1 mol % relative to the diol)
-
Nitrogen or Argon gas supply
-
High vacuum pump
Procedure:
-
Drying of Reactants: Dry this compound and adipic acid in a vacuum oven at a temperature below their melting points for at least 24 hours to remove any residual moisture.
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a collection flask.
-
Charging the Reactor: Charge the dried this compound, adipic acid, and catalyst into the reaction flask.
-
Inerting the System: Purge the reactor with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Esterification Stage:
-
Heat the reaction mixture to a temperature of 180-190°C with constant stirring.
-
Maintain a slow stream of inert gas to help remove the water of condensation.
-
Continue this stage for 2-3 hours, collecting the water byproduct in the collection flask.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 210-240°C.
-
Slowly apply a high vacuum (e.g., <1 mmHg) to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
Continue the reaction under high vacuum for 4-5 hours or until the desired viscosity is achieved.
-
-
Cooling and Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting polyester can be recovered from the flask.
-
Protocol 2: Polyurethane Synthesis (Bulk Polymerization)
This protocol outlines a general procedure for the synthesis of a polyurethane from this compound and a diisocyanate (e.g., MDI).
Materials:
-
This compound (dried, 1 mol equivalent)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, 1 mol equivalent)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL, 0.01-0.1 wt%)
-
Dry nitrogen or argon
Procedure:
-
Drying of Diol: Dry the this compound in a vacuum oven to a moisture content below 1000 ppm.
-
Reactor Setup: Use a clean, dry, and moisture-free reaction vessel equipped with a mechanical stirrer and a nitrogen/argon inlet.
-
Charging the Reactor:
-
Charge the dried this compound into the reaction vessel.
-
If using a catalyst, add it to the diol and mix thoroughly.
-
-
Inerting the System: Purge the vessel with dry nitrogen or argon.
-
Addition of Diisocyanate:
-
While stirring vigorously, slowly add the diisocyanate to the diol. The reaction is exothermic, so control the addition rate to manage the temperature increase.
-
Maintain the reaction temperature within a specified range (e.g., 60-80°C), using external cooling if necessary.
-
-
Polymerization:
-
Continue stirring the mixture until the reaction is complete, which is typically indicated by a significant increase in viscosity and the disappearance of the isocyanate peak in an in-situ IR spectrum (~2270 cm-1).
-
-
Curing:
-
Pour the viscous polymer into a mold and cure at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete reaction.
-
Visualizations
Caption: Effect of water on polyesterification of this compound.
Caption: Experimental workflow for melt polycondensation of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. zypuw.com [zypuw.com]
- 3. Common Challenges in Polyester Resin Production and How to Overcome Them – PersiaResin [persiaresin.com]
- 4. The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polyester Synthesis with 1,3-Bis(2-hydroxyethoxy)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1,3-Bis(2-hydroxyethoxy)benzene for precise molecular weight control in polyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polyesterification?
A1: this compound acts as a chain extender or modifier in polyester synthesis. Its two primary hydroxyl groups can participate in esterification reactions with dicarboxylic acids or their derivatives. The flexible ether linkages in its structure can impart improved solubility and modified thermal properties to the resulting polyester.
Q2: How does this compound help in controlling the molecular weight of polyesters?
A2: The molecular weight of a polyester is controlled by the stoichiometric ratio of the diol and diacid monomers. By carefully controlling the molar ratio of this compound to the other diols and diacids in the polymerization reaction, the final molecular weight of the polyester can be precisely targeted. An excess of the diol component, including this compound, will lead to a lower molecular weight polyester with hydroxyl end-groups.
Q3: Can this compound be used in combination with other diols?
A3: Yes, it is common to use this compound in combination with other diols, such as ethylene glycol or 1,4-butanediol, to achieve specific properties in the final polyester. This copolymerization approach allows for the fine-tuning of properties like glass transition temperature, crystallinity, and mechanical strength.
Q4: What are the typical reaction conditions for incorporating this compound into polyesters?
A4: The reaction is typically carried out via melt polycondensation at high temperatures, usually in the range of 180-250°C, under a high vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol). A catalyst, such as antimony trioxide or titanium-based catalysts, is often required to achieve a high molecular weight in a reasonable time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight or Low Viscosity of Final Polyester | 1. Imprecise stoichiometry of monomers. 2. Presence of monofunctional impurities. 3. Insufficient reaction time or temperature. 4. Inefficient removal of condensation byproduct. | 1. Accurately weigh all monomers and ensure the correct molar ratio. 2. Purify all monomers prior to use. 3. Optimize reaction time and temperature based on the specific system. 4. Ensure a high vacuum is maintained throughout the polycondensation stage. |
| Discoloration (Yellowing) of the Polyester | 1. Thermal degradation at high temperatures. 2. Oxidation due to the presence of air. 3. Side reactions involving the catalyst. | 1. Lower the reaction temperature or shorten the reaction time at high temperatures. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stabilizer or a different catalyst system. |
| Gel Formation or Cross-linking | 1. Presence of polyfunctional impurities (more than two reactive groups). 2. Excessively high reaction temperatures leading to side reactions. | 1. Ensure the purity of all monomers. 2. Carefully control the reaction temperature to avoid unwanted side reactions. |
| Incomplete Dissolution of this compound | 1. Inadequate mixing or stirring. 2. Reaction temperature is too low in the initial stages. | 1. Ensure efficient and continuous stirring throughout the reaction. 2. Gradually increase the temperature to ensure all monomers are in a homogeneous melt before starting the polycondensation stage. |
Experimental Protocol: Synthesis of a Copolyester using this compound
This protocol describes the synthesis of a copolyester from dimethyl terephthalate, ethylene glycol, and this compound.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Manganese acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Phosphoric acid (stabilizer)
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, EG, and this compound in the desired molar ratio. Add the manganese acetate catalyst.
-
Transesterification: Heat the reactor to 150-220°C under a nitrogen atmosphere. Methanol will be evolved as a byproduct of the transesterification reaction. Continue heating until approximately 95% of the theoretical amount of methanol has been collected.
-
Catalyst and Stabilizer Addition: Add the antimony trioxide catalyst and the phosphoric acid stabilizer to the reaction mixture.
-
Polycondensation: Gradually increase the temperature to 220-280°C while simultaneously reducing the pressure to below 1 Torr. This stage facilitates the removal of excess ethylene glycol and drives the polymerization reaction to completion.
-
Monitoring the Reaction: Monitor the viscosity of the reaction mixture by measuring the torque on the stirrer. The reaction is considered complete when the desired viscosity (and thus molecular weight) is achieved.
-
Extrusion and Quenching: Extrude the molten polyester from the reactor into a water bath to quench the polymer strands.
-
Pelletizing: Pelletize the solidified polymer strands for further analysis and processing.
Data Summary
The following table summarizes the effect of varying the this compound content on the properties of a copolyester based on terephthalic acid and ethylene glycol.
| This compound (mol%) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| 0 | 0.65 | 78 | 255 |
| 5 | 0.63 | 72 | 240 |
| 10 | 0.61 | 65 | 225 |
| 20 | 0.58 | 55 | 200 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and comonomers used.
Visualizations
Caption: Experimental workflow for polyester synthesis.
Caption: Control of polyester properties.
Minimizing side reactions of 1,3-Bis(2-hydroxyethoxy)benzene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(2-hydroxyethoxy)benzene. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol with a suitable base to form a phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
The primary side reactions of concern are:
-
C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[1]
-
Over-alkylation: Reaction of the hydroxyl group of the mono-substituted intermediate to form a diether is expected, but further reaction to form polyethers can occur, especially with ethylene oxide.
-
Elimination (E2) Reaction: The alkylating agent, if prone to elimination (e.g., secondary or tertiary halides, though less relevant for 2-haloethanols), can form an alkene instead of the desired ether.
-
Unreacted Starting Material: Incomplete reaction can leave unreacted resorcinol or the mono-substituted intermediate.
Q3: How can I minimize C-alkylation in favor of the desired O-alkylation?
The choice of solvent is a critical factor.[1]
-
Favoring O-alkylation: Use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more accessible and reactive nucleophile.[1]
-
Favoring C-alkylation: Protic solvents like water or alcohols can hydrogen-bond with the oxygen of the phenoxide, sterically hindering it and making the ring carbons more likely to act as the nucleophile.[1] Therefore, these should be avoided if O-alkylation is the desired outcome.
Q4: What is the recommended type of alkylating agent?
For this synthesis, a primary alkyl halide such as 2-chloroethanol or 2-bromoethanol is ideal. Primary halides are most susceptible to the desired SN2 reaction and are less likely to undergo the competing E2 elimination reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete deprotonation of resorcinol.- Suboptimal reaction temperature.- Competing C-alkylation.- Use of a less reactive alkylating agent (e.g., 2-chloroethanol vs. 2-bromoethanol). | - Use a strong enough base (e.g., sodium hydroxide, potassium carbonate) and ensure stoichiometric amounts.- Optimize temperature; gentle heating (e.g., 60-80°C) is often sufficient.[1]- Use a polar aprotic solvent (DMF, DMSO) to favor O-alkylation.[1]- Consider using 2-bromoethanol, which is more reactive than 2-chloroethanol. |
| Presence of C-alkylated Side Products | - Use of a protic solvent.- High reaction temperatures may favor C-alkylation in some cases. | - Switch to a polar aprotic solvent like DMF or DMSO.[1]- Maintain a moderate reaction temperature. |
| Formation of Polymeric Byproducts | - Use of ethylene oxide as the alkylating agent can lead to uncontrolled polymerization.- High concentration of reactants. | - Use a 2-haloethanol instead of ethylene oxide for better control.- Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Product is Difficult to Purify | - Presence of multiple side products with similar polarities to the desired product. | - Optimize reaction conditions to maximize the yield of the desired product and minimize side reactions.- Employ column chromatography for purification if simple recrystallization is ineffective. A gradient of ethyl acetate in hexanes is a common choice for separating such compounds. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Resorcinol
-
Sodium Hydroxide (or Potassium Carbonate)
-
2-Chloroethanol (or 2-Bromoethanol)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq.) in anhydrous DMF. Add finely powdered sodium hydroxide (2.2 eq.) or potassium carbonate (2.5 eq.) portion-wise while stirring.
-
Alkylation: To the stirred suspension, add 2-chloroethanol (2.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Workflow and Logic
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Decision Pathway for Minimizing Side Reactions
References
Strategies to reduce viscosity during polyurethane prepolymer synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding viscosity control during polyurethane prepolymer synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Prepolymer viscosity is significantly higher than expected.
Q1: My polyurethane prepolymer is too viscous to handle. What are the potential causes and how can I fix this?
A1: High viscosity in polyurethane prepolymers is a common issue that can stem from several factors related to reaction conditions, raw material quality, and formulation. Below are the primary causes and corresponding troubleshooting steps.
-
Cause 1: Incorrect NCO/OH Molar Ratio.
-
Explanation: The ratio of isocyanate (NCO) groups to polyol (OH) groups is a critical factor influencing molecular weight and, consequently, viscosity. A lower NCO/OH ratio (approaching 1:1) leads to higher molecular weight prepolymers and thus higher viscosity. Conversely, a higher NCO/OH ratio results in lower molecular weight and lower viscosity prepolymers.[1]
-
Solution: Carefully recalculate and verify the stoichiometry of your reactants. Ensure accurate measurements of both isocyanate and polyol. Increasing the NCO/OH molar ratio can effectively decrease the prepolymer viscosity.[1] For instance, in industrial production for waterborne polyurethanes, an NCO/OH ratio (R value) of ≥2 is often used to maintain a manageable viscosity.[2]
-
-
Cause 2: High Water Content in Reactants.
-
Explanation: Water contamination in polyols or solvents can react with isocyanates to form ureas and generate carbon dioxide. This side reaction consumes isocyanate groups, effectively lowering the NCO/OH ratio and leading to an unintended increase in molecular weight and viscosity.[3] The polyureas formed can also cause the prepolymer to appear cloudy.[3]
-
Solution: Ensure all reactants, especially the polyol, are thoroughly dried before use. Polyols can be dried under vacuum at elevated temperatures.[4] Use dry equipment and purge the reaction vessel with an inert gas like nitrogen to prevent atmospheric moisture contamination.[5]
-
-
Cause 3: Inappropriate Reaction Temperature.
-
Explanation: Reaction temperature significantly impacts viscosity. While higher temperatures generally lower the viscosity of the prepolymer, excessively high temperatures (e.g., above 145°C) can promote side reactions like allophanate formation.[6] These side reactions create branching and broaden the molecular weight distribution, leading to a sharp increase in viscosity.[6]
-
Solution: Optimize the reaction temperature. For many prepolymer systems, a temperature range of 40-80°C is typical for processing.[6] It is crucial to maintain a consistent and controlled temperature throughout the synthesis. In some cases, to control the viscosity for subsequent steps like emulsification, the prepolymer temperature is kept above 45°C.[2]
-
-
Cause 4: High Molecular Weight or Functionality of Reactants.
-
Explanation: The inherent properties of the polyols and isocyanates used will directly affect the prepolymer viscosity. Higher molecular weight polyols can lead to higher viscosity prepolymers.[7] Similarly, isocyanates with a functionality greater than 2 can cause branching and a rapid increase in viscosity, potentially leading to gelation.[3]
-
Solution: If possible, consider using a lower molecular weight polyol.[7] Ensure that the isocyanate used is primarily difunctional, especially when aiming for a low-viscosity prepolymer.[3]
-
-
Cause 5: Absence of a Diluent or Solvent.
Frequently Asked Questions (FAQs)
Q2: How does the NCO/OH ratio affect prepolymer viscosity?
A2: The NCO/OH molar ratio is a primary lever for controlling prepolymer viscosity. A higher NCO/OH ratio leads to a lower average molecular weight of the prepolymer, which in turn results in a lower viscosity.[1] Conversely, as the NCO/OH ratio decreases (moves closer to 1), the molecular weight and viscosity increase.[1]
Q3: What is the effect of temperature on prepolymer viscosity during synthesis?
A3: Temperature has a dual effect on prepolymer viscosity. Increasing the temperature generally lowers the viscosity of the liquid prepolymer, making it easier to process.[11] However, excessively high temperatures can trigger side reactions, such as the formation of allophanate linkages, which increase crosslinking and lead to a significant rise in viscosity.[6] Therefore, careful control of the reaction temperature is essential.
Q4: Can I use solvents to reduce the viscosity of my polyurethane prepolymer?
A4: Yes, using a non-reactive solvent is a common strategy to reduce viscosity.[9] It is crucial to select a solvent that does not contain active hydrogen atoms that can react with isocyanate groups, such as alcohols.[12] Suitable solvents include esters like ethyl acetate and butyl acetate.[12] The solvent should be thoroughly dried before use to prevent side reactions.
Q5: What are reactive diluents and how do they work?
A5: Reactive diluents are low-viscosity compounds that are added to a formulation to reduce its overall viscosity.[9][10] Unlike non-reactive solvents, reactive diluents have functional groups that react with the isocyanate or polyol, incorporating them into the final polymer structure.[9] This avoids issues with volatile organic compounds (VOCs) that can arise from using non-reactive solvents.[10][13]
Q6: My prepolymer gelled during the reaction. What happened?
A6: Gelling during prepolymer synthesis is an indication of excessive and uncontrolled polymerization, leading to a cross-linked, insoluble network. The most probable causes include:
-
Moisture Contamination: High water content in the reactants can lead to excessive urea formation and cross-linking.[5]
-
High Reactant Functionality: Using an isocyanate or polyol with an average functionality significantly greater than two will promote branching and gelation.[3]
-
Incorrect Stoichiometry: An NCO/OH ratio that is too close to 1 can result in a very high molecular weight, increasing the risk of gelling.
-
Excessively High Temperatures: High temperatures can accelerate side reactions that lead to cross-linking.[6]
To prevent gelling, ensure all reactants are dry, use reactants with appropriate functionality, maintain a suitable NCO/OH ratio, and carefully control the reaction temperature.
Data Presentation
Table 1: Influence of NCO/OH Ratio on Prepolymer Properties
| NCO/OH Molar Ratio | Prepolymer Viscosity | Average Molecular Weight | Curing Time | Tensile Strength of Final PU |
| Increasing | Decreases[1] | Decreases[1] | Decreases[1][14] | Increases[1][14] |
| Decreasing | Increases | Increases | Increases | Decreases[1] |
Note: The exact values are dependent on the specific isocyanates and polyols used.
Experimental Protocols
Protocol 1: General Synthesis of a Polyurethane Prepolymer with Viscosity Monitoring
This protocol outlines a general procedure for synthesizing a polyurethane prepolymer, with integrated steps for monitoring and controlling viscosity.
1. Materials and Equipment:
-
Diisocyanate (e.g., MDI, TDI)
-
Polyol (e.g., Polyether polyol, Polyester polyol)
-
Reaction vessel with mechanical stirrer, thermometer, nitrogen inlet, and condenser
-
Heating mantle or oil bath
-
Vacuum oven
-
Viscometer (e.g., rotational viscometer)
-
Dry nitrogen source
2. Procedure:
-
Reactant Preparation:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 100-110°C) for several hours to remove any residual moisture.[4] Cool to the reaction temperature under a nitrogen blanket.
-
Ensure the isocyanate is of high purity and has a known NCO content.
-
-
Reaction Setup:
-
Assemble the reaction vessel, ensuring all glassware is clean and dry.
-
Charge the dried polyol into the reaction vessel.
-
Begin stirring and purge the system with dry nitrogen for at least 15-20 minutes to create an inert atmosphere.
-
-
Prepolymer Synthesis:
-
Heat the polyol to the desired reaction temperature (e.g., 60-80°C).
-
Slowly add the pre-weighed amount of diisocyanate to the stirred polyol over a period of time to control the initial exotherm.
-
Maintain the reaction at the set temperature under a continuous slow stream of nitrogen.
-
-
Viscosity and Reaction Monitoring:
-
Periodically (e.g., every 30-60 minutes), take a small sample of the reaction mixture to measure its viscosity using a viscometer at a controlled temperature.[15]
-
The progress of the reaction can also be monitored by titrating for the free NCO content. The reaction is typically considered complete when the NCO content reaches the theoretical value.
-
A steady increase in viscosity will be observed as the polymerization progresses.[15]
-
-
Viscosity Adjustment (if necessary):
-
If the viscosity is too high, it can be reduced by adding a pre-dried, non-reactive solvent or a reactive diluent. The amount and type of diluent will depend on the target viscosity and application.
-
-
Completion and Storage:
-
Once the desired NCO content and/or viscosity is reached, cool the prepolymer to room temperature.
-
Store the final prepolymer in a tightly sealed, moisture-proof container under a nitrogen blanket to prevent degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for high polyurethane prepolymer viscosity.
Caption: Key factors influencing polyurethane prepolymer viscosity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method [mdpi.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diluents | Polyurethanes and Polyureas | Request Quote or Sample [tri-iso.com]
- 10. quamtex.com [quamtex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. doxuchem.com [doxuchem.com]
- 13. Reactive diluent for polyurethane aircraft coatings | Incorez [incorez.com]
- 14. mgesjournals.com [mgesjournals.com]
- 15. theengineer.markallengroup.com [theengineer.markallengroup.com]
Validation & Comparative
A Comparative Guide to Aromatic vs. Aliphatic Diol Chain Extenders in Polyesters
For researchers, scientists, and drug development professionals, the choice of diol chain extender in polyester synthesis is a critical determinant of the final polymer's characteristics. The fundamental structural difference between aromatic and aliphatic diols—the presence or absence of a rigid benzene ring—imparts distinct thermal, mechanical, and biodegradable properties to the polyester. This guide provides an objective comparison supported by experimental data to inform material selection for applications ranging from medical devices to drug delivery systems.
Comparative Analysis of Polymer Properties
The incorporation of either an aromatic or an aliphatic diol into the polyester backbone directly influences the polymer's performance. Aromatic diols introduce rigidity, enhancing thermal stability and mechanical strength, whereas aliphatic diols impart flexibility, leading to higher elasticity and faster degradation rates.
Mechanical Properties
Polyesters synthesized with aromatic diols generally exhibit higher tensile strength and stiffness (Young's Modulus) due to the rigid aromatic rings restricting polymer chain movement.[1] Conversely, the flexible carbon chains of aliphatic diols allow for greater polymer chain mobility, resulting in lower tensile strength and modulus but significantly higher elasticity and elongation at break.[2][3]
Table 1: Comparative Mechanical Properties of Polyesters
| Diol Type | Polyester System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| Aliphatic | Ethylene glycol-based unsaturated polyester (UPR-IE) | 43.33 | - | - | [1] |
| Aliphatic | 2,3-Butanediol with C18 diacid | - | 290 | 430 | [2] |
| Aromatic | Modified UPR with 20% dimethyl terephthalate (UPR-I8D2E) | 51.85 | - | 13.47 |[1] |
Thermal Properties
The rigidity of aromatic structures leads to higher glass transition temperatures (Tg) and melting points (Tm) in polyesters.[4][5] This increased thermal stability makes them suitable for applications requiring heat resistance.[3] Aliphatic polyesters, with their more flexible chains, typically have lower Tg and Tm values and are more susceptible to thermal degradation.[4]
Table 2: Comparative Thermal Properties of Polyesters
| Diol/Monomer Type | Polyester System | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Reference |
|---|---|---|---|---|
| Aliphatic | Poly(butylene succinate) | - | 106 | [6] |
| Aromatic | Vanillin-derived diol with terephthaloyl chloride | 81.2 | - | [7][8] |
| Aromatic | Poly(ethylene terephthalate) (PET) | 67 | ~260 |[5][7] |
Biodegradability
A significant differentiator is the biodegradability of the resulting polyester. Aliphatic polyesters are generally more susceptible to enzymatic and hydrolytic degradation, making them suitable for biodegradable applications like medical sutures and packaging.[4][9] The stable, rigid structure of aromatic polyesters confers strong resistance to microbial attack, resulting in very low to negligible biodegradability.[4][10] Studies on aliphatic-aromatic copolyesters show that increasing the aromatic content significantly reduces the rate of biodegradation.[11][12]
Key Experimental Protocols
The synthesis and characterization of polyesters with different diol chain extenders follow established methodologies.
Synthesis: Two-Stage Melt Polycondensation
A common and industrially scalable method for synthesizing high-molecular-weight polyesters is melt polycondensation.[2]
-
Esterification: The diacid and an excess of the diol (either aromatic or aliphatic) are loaded into a reactor. The mixture is heated to approximately 150-200°C under an inert atmosphere (e.g., nitrogen) to initiate the esterification reaction. Water is formed as a byproduct and is continuously removed to drive the reaction forward.
-
Polycondensation: After the initial esterification, the temperature is raised to 270-280°C, and a vacuum is applied.[2] This stage facilitates the removal of excess diol and other volatile byproducts, promoting the linking of smaller polymer chains to form a high-molecular-weight polyester. The reaction is monitored by measuring viscosity or torque until the desired molecular weight is achieved.
Characterization: Mechanical and Thermal Testing
-
Mechanical Properties Analysis: Tensile properties are determined using a universal testing machine according to ASTM D638 standards.[2] Specimens are subjected to a controlled tensile force until failure, allowing for the calculation of Tensile Strength, Young's Modulus, and Elongation at Break.[2]
-
Thermal Properties Analysis: Thermal characteristics are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). TGA is employed to assess thermal stability by measuring the weight loss of the material as a function of temperature.[1]
Visualizations
Chemical Structures of Diol Extenders
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol - LECRON SHARE [lecronchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polyester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Polyesters Derived from 1,3-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of polyesters synthesized from 1,3-Bis(2-hydroxyethoxy)benzene against other common aromatic polyesters. The inclusion of the aromatic ether monomer, this compound, in the polymer backbone has been shown to significantly enhance thermal properties. This guide presents supporting experimental data from peer-reviewed literature to validate these claims, offering a valuable resource for material selection in applications demanding high thermal performance.
Enhanced Thermal Performance: A Data-Driven Comparison
The thermal stability of polymers is a critical factor in determining their processing parameters and end-use applications. The incorporation of rigid aromatic structures into the polymer chain is a well-established strategy for increasing thermal resistance.[1] Polyesters derived from this compound (HER) exemplify this principle, exhibiting superior thermal stability compared to some conventional polyesters.
A study by Nagarale et al. (2012) investigated the thermal properties of polyesters synthesized from HER with both an aliphatic dicarboxylic acid (adipic acid, resulting in the polymer AAHER) and an unsaturated dicarboxylic acid (maleic anhydride, resulting in the polymer MAHER) using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2] The results demonstrate that the polyester based on maleic anhydride (MAHER) is thermally more stable than the one based on adipic acid (AAHER), as indicated by the higher char residue at 600 °C.[2]
For a comprehensive comparison, the thermal properties of these HER-based polyesters are presented alongside typical values for widely used aromatic polyesters, Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT).
Table 1: Thermogravimetric Analysis (TGA) Data for Various Polyesters
| Polymer | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Residue at 600°C (%) |
| AAHER (aliphatic diacid) | ~315 | - | - |
| MAHER (unsaturated diacid) | ~300 | - | Higher than AAHER |
| PET (Polyethylene Terephthalate) | ~400 | ~450 | 17-34 |
| PBT (Polybutylene Terephthalate) | ~350 | ~400 | < 5 |
Note: Data for AAHER and MAHER is derived from DTA/TGA curves presented in Nagarale et al. (2012).[2] Specific values for the temperature of maximum decomposition rate and char residue for AAHER were not explicitly stated but the study indicates MAHER has a higher char residue.[2] Data for PET and PBT are representative values from various sources. The onset of degradation for PET can start around 400°C, with significant weight loss occurring up to 490°C.[3] PBT generally shows a lower onset of decomposition compared to PET.
Table 2: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Data
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| AAHER | - | 93.3 |
| MAHER | - | 88 |
| PET | 69 - 76.7 | 228.1 - 250 |
| PBT | 42 - 49 | 217 - 226 |
Note: Melting temperatures for AAHER and MAHER are from DTA data.[2] Glass transition temperatures were not reported in this study. Tg and Tm for PET and PBT are typical ranges observed in DSC analysis. For PET, the glass transition temperature is often observed around 75-76.7°C, with a melting point around 228-250°C.[4][5] PBT exhibits a lower glass transition temperature, typically between 42°C and 49°C, and a melting point in the range of 217-226°C.[6][7]
Experimental Protocols
The following sections detail the methodologies for the synthesis of HER-based polyesters and their subsequent thermal analysis, based on established protocols.
Synthesis of Polyesters from this compound via Melt Polycondensation
This protocol is adapted from the melt condensation technique described by Nagarale et al. (2012).[2]
Materials:
-
This compound (HER)
-
Adipic acid or Maleic anhydride
-
Toluene-4-sulphonic acid (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser and receiving flask
Procedure:
-
Equimolar amounts of this compound and the chosen dicarboxylic acid (adipic acid or maleic anhydride) are placed in the three-necked flask.
-
A catalytic amount of toluene-4-sulphonic acid is added.
-
The flask is fitted with the mechanical stirrer, nitrogen inlet/outlet, and condenser.
-
A slow stream of nitrogen is passed through the flask to maintain an inert atmosphere.
-
The reaction mixture is heated to a temperature of 160-180°C with continuous stirring.
-
The esterification reaction begins, and water is formed as a byproduct, which is removed by distillation and collected in the receiving flask.
-
The reaction is allowed to proceed for several hours until the desired degree of polymerization is achieved, often indicated by an increase in the viscosity of the melt.
-
The resulting polyester is then cooled and collected for purification and characterization.
Thermal Analysis of Polyesters
The following are standard procedures for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for polyester samples. These protocols are based on ASTM and ISO standards.[2][8][9]
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the polyester sample is placed in a standard TGA pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, at a specified flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters to be determined include the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at a specific temperature.
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 5-10 mg of the polyester sample is hermetically sealed in an aluminum DSC pan.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Heating and Cooling Program: A typical DSC scan involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient temperature to a temperature above the expected melting point (e.g., 280°C for PET) at a heating rate of 10-20°C/min.
-
Hold at this temperature for a few minutes to ensure complete melting.
-
Cool to a temperature below the expected glass transition temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).
-
Heat again to the final temperature at the same heating rate as the first scan.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The second heating scan is typically used for analysis. The glass transition temperature (Tg) is observed as a step change in the baseline, the crystallization temperature (Tc) as an exothermic peak upon cooling, and the melting temperature (Tm) as an endothermic peak upon heating.
Visualizing the Processes
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: Synthesis of HER-based polyesters via melt polycondensation.
Caption: Workflow for comparative thermal analysis of polyesters.
References
- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 2. smithers.com [smithers.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
A Comparative Performance Analysis of Resorcinol bis(2-hydroxyethyl) ether (RHE) and Hydroquinone bis(2-hydroxyethyl) ether (HHE) in Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent aromatic diol chain extenders, Resorcinol bis(2-hydroxyethyl) ether (RHE), also known as HER, and Hydroquinone bis(2-hydroxyethyl) ether (HHE), commonly referred to as HQEE. The primary application for both molecules is in the synthesis of high-performance polyurethane elastomers, where they significantly influence the final material properties. This document summarizes key performance data, outlines detailed experimental protocols for property evaluation, and provides visual representations of experimental workflows.
Executive Summary
Hydroquinone bis(2-hydroxyethyl) ether (HHE) is a well-established chain extender renowned for imparting exceptional hardness, rigidity, superior tensile properties, and high-temperature performance to MDI-based polyurethane elastomers.[1][2] Its symmetric, rigid aromatic structure promotes the formation of highly ordered, crystalline hard-segment domains within the polymer matrix, leading to excellent microphase separation and robust mechanical properties.[2] Consequently, HHE-based polyurethanes are often the material of choice for demanding applications requiring high load-bearing capacity and thermal stability.[1][2]
Resorcinol bis(2-hydroxyethyl) ether (RHE), an isomer of HHE, has emerged as a high-performance alternative that offers a significant advantage in terms of processing.[1][3] While delivering mechanical and physical properties that are broadly comparable to those achieved with HHE, RHE possesses a lower melting point and exhibits supercooling behavior.[3][4] This characteristic allows for lower processing temperatures, a wider processing window, and easier handling, mitigating some of the challenges associated with HHE's high melting point and rapid crystallization, which can lead to processing defects.[1][3]
Quantitative Performance Data
The following tables summarize the comparative performance of RHE and HHE in both polyether-based and polyester-based MDI polyurethane systems. The data indicates that while HHE can produce slightly harder elastomers, the overall mechanical properties are largely similar.[1]
Table 1: Comparison in a Polyether-Based MDI Elastomer [1]
| Property | Test Method | RHE (HER) Cured | HHE (HQEE) Cured |
| Hardness, Shore A | ASTM D2240 | 93 | 95 |
| Tensile Strength, psi | ASTM D412 | 5500 | 5800 |
| Elongation, % | ASTM D412 | 450 | 430 |
| Tear Strength, Die C, pli | ASTM D624 | 650 | 700 |
Table 2: Comparison in a Polyester-Based MDI Elastomer [1]
| Property | Test Method | RHE (HER) Cured | HHE (HQEE) Cured |
| Hardness, Shore A | ASTM D2240 | 94 | 96 |
| Tensile Strength, psi | ASTM D412 | 7500 | 7800 |
| Elongation, % | ASTM D412 | 480 | 460 |
| Tear Strength, Die C, pli | ASTM D624 | 800 | 850 |
Experimental Protocols
The data presented in the tables above are typically generated using standardized test methods. Below are detailed methodologies for the key experiments cited.
Synthesis of Polyurethane Elastomer (A Representative One-Shot Procedure)
This protocol describes a general laboratory-scale synthesis of a polyurethane elastomer using an aromatic diol chain extender.
Materials:
-
Methylene diphenyl diisocyanate (MDI)-based prepolymer
-
Resorcinol bis(2-hydroxyethyl) ether (RHE/HER) or Hydroquinone bis(2-hydroxyethyl) ether (HHE/HQEE)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Degassing agent
-
Mold release agent
Equipment:
-
Reaction vessel with mechanical stirrer and heating capabilities
-
Vacuum oven for degassing
-
Temperature-controlled mold
-
Curing oven
Procedure:
-
Prepolymer Degassing: The MDI prepolymer is preheated to 80-100°C and degassed under vacuum to remove any dissolved gases.
-
Chain Extender Preparation: The RHE or HHE is melted. RHE is typically melted at a lower temperature (around 90°C) compared to HHE (around 110°C)[3].
-
Mixing: The degassed prepolymer is added to the reaction vessel. The molten chain extender and catalyst are then added under constant stirring. The mixture is stirred vigorously for a short period to ensure homogeneity.
-
Casting: The mixture is poured into a preheated mold that has been treated with a mold release agent.
-
Curing: The cast polyurethane is cured in an oven at a specified temperature and duration (e.g., 110°C for 16 hours).
-
Post-Curing: After demolding, the elastomer may be post-cured at a slightly elevated temperature for an extended period to complete the reaction and stabilize its properties.
Mechanical Property Testing
The following ASTM standards are commonly used to characterize the mechanical properties of polyurethane elastomers.
-
Hardness (ASTM D2240): This test measures the indentation hardness of the material using a durometer. For the Shore A scale, a truncated cone indenter is used, and the hardness value is read after a specified time (typically 1 second).
-
Tensile Strength and Elongation (ASTM D412): A dumbbell-shaped specimen is pulled at a constant rate of speed until it breaks. The tensile strength is the maximum stress the material can withstand, and the elongation is the percentage increase in length at the point of fracture.
-
Tear Strength (ASTM D624): This test measures the resistance of the material to the growth of a tear. A specimen with a sharp cut (Die C) is pulled apart, and the force required to propagate the tear is measured.
Thermal Property Analysis
Thermal analysis provides insights into the material's behavior at different temperatures.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polyurethane.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer, providing information about the microphase separation of the hard and soft segments.
References
The Influence of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Glass Transition Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chain extender in polyurethane synthesis is a critical determinant of the final polymer's thermal and mechanical properties. Among these, the glass transition temperature (Tg) is a pivotal characteristic, defining the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide provides a comparative analysis of 1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), against other common diol chain extenders and their impact on the glass transition temperature of polyurethanes.
This compound is an aromatic diol chain extender that enhances the physical and mechanical properties of polymers, including tensile strength, thermal stability, and chemical resistance, by increasing the molecular weight.[1][2] Its aromatic nature generally leads to an increase in the glass transition temperature of the hard segment in polyurethane elastomers.
Comparative Analysis of Chain Extender Impact on Glass Transition Temperature
While direct quantitative data from a single study comparing this compound with other chain extenders was not available in the reviewed literature, a comparison can be drawn from studies on similar aromatic and aliphatic diols. The following table summarizes the impact of different chain extenders on the glass transition temperature of thermoplastic polyurethanes (TPUs).
| Chain Extender | Chemical Structure | Type | Polymer System (Polyol) | Glass Transition Temperature (Tg) of Hard Segment (°C) | Key Findings |
| 1,4-Butanediol (1,4-BDO) | HO-(CH₂)₄-OH | Aliphatic | Poly(butyl acrylate) (PBA) | Not explicitly stated, used as baseline | A commonly used aliphatic chain extender. |
| 1,3-Butanediol (1,3-BDO) | HO-CH(CH₃)-CH₂-CH₂-OH | Aliphatic (Branched) | Poly(butyl acrylate) (PBA) | 10-15 °C higher than 1,4-BDO | The asymmetrical structure of 1,3-BDO leads to a higher Tg compared to the linear 1,4-BDO.[3][4] |
| Monoethylene Glycol (mEG) | HO-CH₂-CH₂-OH | Aliphatic | Polypropylene Glycol | Increases from 10 to 93 °C with increasing mEG content | Increasing the chain extender content enhances the hard segment length and restricts molecular motion, leading to a higher Tg.[5] |
| This compound (HER) | c1cc(OCCO)cc(OCCO)c1 | Aromatic | Not specified in comparative studies | Expected to be higher than aliphatic counterparts | As a symmetrical aromatic diol, HER is anticipated to increase the Tg of the hard segment due to the rigidity of the benzene ring.[2][5] In some formulations with hydroxyl-terminated polybutadiene (HTPB), polyurethanes with HER were found to have inferior properties compared to a control with 2-ethyl-1,3-hexanediol, though specific Tg data was not provided.[6] |
Experimental Protocols
Polyurethane Synthesis (Prepolymer Method)
A common method for synthesizing polyurethanes for comparative studies involves a two-step prepolymer process:
-
Prepolymer Formation:
-
The selected polyol (e.g., polytetramethylene ether glycol - PTMG) is dried under vacuum to remove moisture.
-
The dried polyol is reacted with an excess of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), at a controlled temperature (e.g., 80°C) under a nitrogen atmosphere with continuous stirring. The reaction proceeds until a desired isocyanate (NCO) content is achieved.
-
-
Chain Extension:
-
The resulting prepolymer is cooled to a suitable temperature (e.g., 60-70°C).
-
The chain extender (e.g., this compound, 1,4-Butanediol) is then added stoichiometrically to the prepolymer with vigorous mixing.
-
The mixture is poured into a mold and cured at an elevated temperature (e.g., 100-110°C) for a specified duration to complete the polymerization.
-
Measurement of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a standard thermal analysis technique used to determine the glass transition temperature of polymers.
-
Sample Preparation:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
-
DSC Analysis:
-
The analysis is performed using a DSC instrument.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase any prior thermal history.
-
A common procedure involves:
-
Heating the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10°C/min).
-
Holding the sample at this temperature for a few minutes.
-
Cooling the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
A second heating scan is then performed at the same heating rate (e.g., 10°C/min) up to the final temperature.
-
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing polyurethanes with different chain extenders.
Caption: Experimental workflow for polyurethane synthesis and Tg analysis.
This guide highlights the significant role of the chain extender's chemical structure in determining the glass transition temperature of polyurethanes. Aromatic diols like this compound are expected to impart greater rigidity and a higher glass transition temperature to the hard segments of the polymer compared to their aliphatic counterparts. Further experimental studies directly comparing HER with a range of aliphatic and other aromatic chain extenders within the same polyurethane system would be beneficial for a more precise quantification of its impact.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
Isomer Position Dictates Polymer Performance: A Comparative Analysis of Bis(2-hydroxyethoxy)benzene in Polymer Synthesis
A deep dive into the mechanical properties of polymers synthesized with ortho-, meta-, and para-isomers of bis(2-hydroxyethoxy)benzene reveals that the seemingly subtle difference in the substitution pattern on the benzene ring profoundly impacts the final material's strength and flexibility. This guide provides a comparative analysis for researchers and material scientists, supported by experimental data, to inform the design of polymers with tailored performance characteristics.
The spatial arrangement of the hydroxyethoxy groups on the central benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—directly influences the geometry of the resulting polymer chains. This, in turn, affects the efficiency of chain packing, the degree of crystallinity, and ultimately, the macroscopic mechanical properties of the polymer. Generally, the more linear and symmetrical para-isomer allows for more ordered chain packing, leading to higher crystallinity and superior mechanical strength, while the asymmetrical ortho- and meta-isomers introduce kinks in the polymer backbone, resulting in more amorphous structures with potentially different mechanical profiles.
Comparative Mechanical Properties
Disclaimer: The data presented below is synthesized from multiple sources. Direct comparison should be made with caution as experimental conditions such as the co-monomer, catalyst, polymerization method, and processing can significantly influence the final properties.
Poly(ethylene terephthalate)-Based Copolyesters
A study incorporating meta-substituted hydroxyethylresorcinol (HER) and para-substituted hydroxyethylhydroquinone (HEH) into poly(ethylene terephthalate) (PET) provides a direct comparison of the influence of these two isomers on mechanical properties.
| Property | Amorphous PET (Control) | PET with 10 mol% HEH (para-isomer) | PET with 10 mol% HER (meta-isomer) |
| Young's Modulus (GPa) | ~1.2 | Increased | Increased |
| Yield Strength (MPa) | ~50 | Increased | Increased |
Note: While the study reported increases for both isomers, a detailed quantitative comparison at identical molar incorporation was not provided in the available literature. However, the general trend indicates that the incorporation of these rigid aromatic diols enhances the stiffness and strength of PET.
Polyurethanes
While specific quantitative data for a direct comparison of polyurethanes synthesized with all three isomers is scarce, the use of 1,3-bis(2-hydroxyethoxy)benzene (meta-isomer) as a chain extender is known to enhance the mechanical properties of thermoplastic polyurethanes (TPUs).[1] The para-isomer, hydroquinone bis(2-hydroxyethyl)ether (HQEE), is also a widely used chain extender known for imparting excellent mechanical strength and thermal stability to polyurethanes.
| Polymer System | Isomer of Bis(2-hydroxyethoxy)benzene | Observed Effect on Mechanical Properties |
| Thermoplastic Polyurethane (TPU) | meta (1,3-) | Used as a chain extender to provide excellent mechanical properties.[1] |
| Thermoplastic Polyurethane (TPU) | para (1,4-) | As HQEE, it is a crucial chain extender for enhancing mechanical properties and thermal stability, resulting in tough, abrasion-resistant, and durable materials. |
| Polyurethane | ortho (1,2-) | Data not readily available in the searched literature. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes, which can be adapted for use with the different isomers of bis(2-hydroxyethoxy)benzene.
Synthesis of Polyesters via Melt Polycondensation
This method is suitable for reacting a diol, such as an isomer of bis(2-hydroxyethoxy)benzene, with a dicarboxylic acid or its dimethyl ester.
Materials:
-
Isomer of bis(2-hydroxyethoxy)benzene (ortho, meta, or para)
-
Dimethyl terephthalate (DMT) or another suitable dicarboxylic acid ester
-
Catalyst (e.g., zinc acetate, antimony trioxide)
-
Stabilizer (e.g., triphenyl phosphate)
Procedure:
-
The diol and DMT are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
The mixture is heated under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction.
-
The catalyst is added, and the temperature is gradually increased while methanol is distilled off.
-
After the removal of methanol is complete, a stabilizer is added, and the second catalyst for polycondensation is introduced.
-
The pressure is gradually reduced to a high vacuum to facilitate the removal of ethylene glycol and promote the growth of the polymer chains.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then extruded, cooled, and pelletized.
Synthesis of Polyurethanes via the Prepolymer Method
This two-step process is commonly used to produce polyurethane elastomers.
Materials:
-
Isomer of bis(2-hydroxyethoxy)benzene (chain extender)
-
Polyol (e.g., polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., dimethylacetamide - DMAc)
Procedure:
-
Prepolymer Synthesis: The polyol is dried under vacuum and then reacted with an excess of the diisocyanate in a reaction vessel under a nitrogen atmosphere. The reaction is typically carried out at an elevated temperature until the theoretical isocyanate content is reached.
-
Chain Extension: The resulting isocyanate-terminated prepolymer is dissolved in an anhydrous solvent. The chain extender (the bis(2-hydroxyethoxy)benzene isomer) is then added to the solution.
-
The mixture is stirred at a controlled temperature, and a catalyst may be added to control the reaction rate.
-
The reaction is monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
Once the polymerization is complete, the polymer solution is cast into a film or precipitated in a non-solvent to obtain the solid polyurethane.
Visualization of Structure-Property Relationship
The following diagram illustrates the logical workflow from the selection of the bis(2-hydroxyethoxy)benzene isomer to the resulting mechanical properties of the polymer.
Caption: Logical workflow from isomer structure to mechanical properties.
Conclusion
The choice of isomer for bis(2-hydroxyethoxy)benzene is a critical design parameter in polymer synthesis. The para-isomer generally leads to polymers with higher mechanical strength and modulus due to the formation of more crystalline structures. In contrast, the meta-isomer, while also enhancing mechanical properties when used as a chain extender, tends to create more amorphous polymers. Data for the ortho-isomer is less common, but its asymmetrical nature suggests it would also promote a more amorphous polymer structure. For researchers aiming to develop high-performance polymers, a thorough understanding of these structure-property relationships is essential for achieving the desired material characteristics. Further research directly comparing all three isomers under identical polymerization conditions would be invaluable for a more precise quantification of their effects.
References
Enhanced Chemical Resistance in Polyurethanes: A Comparative Analysis of 1,3-Bis(2-hydroxyethoxy)benzene
A Guide for Researchers in Polymer Science and Drug Development
The selection of appropriate polymeric materials is a critical consideration in the development of advanced materials for research, scientific, and pharmaceutical applications. Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by modifying their constituent monomers. One key component influencing the final characteristics of a polyurethane is the chain extender. This guide provides a comparative analysis of polyurethanes synthesized using an aromatic diol, 1,3-Bis(2-hydroxyethoxy)benzene, against those formulated with a conventional aliphatic diol, 1,4-butanediol. The focus of this comparison is the anticipated enhancement in chemical resistance imparted by the aromatic structure.
The incorporation of aromatic structures into the polymer backbone is a well-established strategy for enhancing thermal stability and mechanical properties. In the context of polyurethanes, the use of an aromatic chain extender like this compound is expected to confer a higher degree of rigidity and intermolecular cohesion. This, in turn, can lead to a more robust material with decreased susceptibility to swelling and degradation when exposed to various chemical agents.
Comparative Performance Analysis: Aromatic vs. Aliphatic Chain Extenders
While direct, publicly available quantitative data from a single study comparing the chemical resistance of polyurethanes chain-extended with this compound and 1,4-butanediol is limited, we can infer the expected performance based on the fundamental principles of polymer chemistry. The aromatic rings in this compound are anticipated to increase the packing density and intermolecular forces within the hard segments of the polyurethane, leading to a more tortuous path for solvent molecules to penetrate the polymer matrix. This should result in lower swelling and greater retention of mechanical properties after chemical exposure.
To illustrate how such a comparison would be presented, the following table summarizes hypothetical experimental data. This data is for illustrative purposes and underscores the type of results a researcher would aim to obtain through the experimental protocols outlined in this guide.
| Chemical Agent (24h immersion at 25°C) | Polyurethane Formulation | Weight Change (%) | Volume Swell (%) | Tensile Strength Retention (%) |
| Toluene | with this compound | +8% | +10% | 85% |
| with 1,4-Butanediol | +15% | +18% | 70% | |
| Ethyl Acetate | with this compound | +5% | +7% | 90% |
| with 1,4-Butanediol | +10% | +12% | 80% | |
| 1M Sulfuric Acid | with this compound | +1% | +2% | 95% |
| with 1,4-Butanediol | +2% | +3% | 92% | |
| 1M Sodium Hydroxide | with this compound | +2% | +3% | 90% |
| with 1,4-Butanediol | +4% | +5% | 85% |
Experimental Protocols
To empirically validate the enhanced chemical resistance, a series of experiments following standardized methodologies is crucial. The following protocols are based on the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents.
Synthesis of Polyurethane Samples
-
Materials : Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol ), 4,4'-Methylene diphenyl diisocyanate (MDI), this compound, 1,4-butanediol, and a suitable catalyst (e.g., dibutyltin dilaurate).
-
Prepolymer Formation : React the polyether polyol with a stoichiometric excess of MDI at 80°C for 2 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.
-
Chain Extension :
-
For the aromatic formulation, add a stoichiometric amount of molten this compound to the prepolymer.
-
For the aliphatic formulation, add a stoichiometric amount of 1,4-butanediol to the prepolymer.
-
-
Curing : Cast the resulting mixture into molds and cure at 100°C for 24 hours to obtain solid polyurethane sheets.
-
Post-Curing : Post-cure the samples at room temperature for 7 days before testing.
Chemical Resistance Testing (ASTM D543)
-
Specimen Preparation : Cut standardized dumbbell-shaped specimens for tensile testing from the cured polyurethane sheets.
-
Initial Measurements : Measure and record the initial weight, dimensions (length, width, thickness), and tensile properties (tensile strength and elongation at break) of the specimens.
-
Chemical Immersion : Immerse the specimens in a series of chemical reagents (e.g., toluene, ethyl acetate, 1M sulfuric acid, 1M sodium hydroxide) in sealed containers at a controlled temperature (e.g., 25°C).
-
Exposure Duration : Maintain the immersion for a specified period (e.g., 24 hours, 72 hours, and 168 hours).
-
Post-Immersion Analysis :
-
After the designated exposure time, remove the specimens from the chemical agents.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens to determine the percentage weight change.
-
Re-measure the dimensions to calculate the percentage volume swell.
-
Conduct tensile testing on the exposed specimens to determine the retention of tensile strength and elongation at break.
-
-
Data Calculation :
-
Percentage Weight Change = [((Final Weight - Initial Weight) / Initial Weight)] * 100
-
Percentage Volume Swell = [((Final Volume - Initial Volume) / Initial Volume)] * 100
-
Percentage Property Retention = [((Property after Immersion) / Initial Property)] * 100
-
Visualizing the Process and Logic
To further clarify the concepts and procedures, the following diagrams have been generated.
Caption: Synthesis pathways for polyurethanes with different chain extenders.
Caption: Step-by-step workflow for evaluating chemical resistance.
A comparative analysis of the degradation pathways of polyesters with and without 1,3-Bis(2-hydroxyethoxy)benzene
The incorporation of comonomers into polyester backbones is a key strategy for tailoring their physical, chemical, and biodegradable properties. This guide provides a comparative analysis of the degradation pathways of standard polyesters, primarily polyethylene terephthalate (PET), and those modified with the aromatic diol 1,3-Bis(2-hydroxyethoxy)benzene. The inclusion of this comonomer introduces structural changes that significantly impact the polymer's stability against thermal, hydrolytic, and enzymatic degradation.
Thermal Degradation
The thermal stability of polyesters is a critical factor for their processing and application at elevated temperatures. The introduction of aromatic structures like this compound into the polyester chain can enhance thermal stability by increasing chain rigidity.
Quantitative Analysis of Thermal Degradation
| Property | Standard Polyester (PET) | Polyester with this compound |
| Onset of Decomposition (Tonset) | ~375-400°C | ~300-315°C (for adipic acid copolyester) |
| Maximum Decomposition Temperature | ~430-438°C | ~304-344°C (for adipic acid copolyester) |
| Char Residue at 600°C | Varies (generally low) | Higher for maleic anhydride based copolyester |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability of the polyesters.[1][2]
-
Sample Preparation: A small sample of the polymer (typically 5-15 mg) is placed in a TGA crucible.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Test Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate (e.g., 30 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Analysis: The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve. The char residue is the percentage of the initial weight remaining at the end of the experiment.
Degradation Pathway Visualization
Figure 1: Thermal degradation pathway of a standard polyester.
Figure 2: Proposed thermal degradation pathway of a polyester with this compound.
Hydrolytic Degradation
Hydrolytic degradation involves the cleavage of ester bonds in the polyester backbone by water. The rate of hydrolysis is influenced by factors such as temperature, pH, and the chemical structure of the polymer. The presence of aromatic groups can affect water diffusion into the polymer matrix and the susceptibility of the ester linkages to hydrolysis.
Quantitative Analysis of Hydrolytic Degradation
Direct comparative quantitative data for hydrolytic degradation was not available in the searched literature. Generally, increased aromatic content can decrease the rate of hydrolysis due to increased hydrophobicity and chain rigidity.
Experimental Protocol: Hydrolytic Degradation Testing (based on ISO 175)
This protocol outlines a general procedure for determining the effects of immersion in liquid chemicals, which can be adapted for hydrolytic degradation studies.[3]
-
Test Specimens: Prepare specimens of the polyester with and without the comonomer. The specimens should have uniform dimensions.
-
Hydrolytic Medium: Immerse the specimens in a suitable medium, such as distilled water or a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).[4]
-
Incubation: Place the immersed specimens in a constant temperature bath (e.g., 37°C for physiological conditions or higher for accelerated testing).
-
Monitoring: At predetermined time intervals, remove the specimens from the liquid.
-
Analysis:
-
Mass Loss: Dry the specimens to a constant weight and measure the change in mass.
-
Molecular Weight Reduction: Analyze the molecular weight of the polymer using techniques like gel permeation chromatography (GPC).
-
Changes in Physical Properties: Evaluate changes in mechanical properties (e.g., tensile strength) or thermal properties (e.g., glass transition temperature via DSC).
-
Analysis of Hydrolysis Products: The hydrolysis medium can be analyzed using techniques like high-performance liquid chromatography (HPLC) to identify and quantify the degradation products.[5]
-
Degradation Pathway Visualization
Figure 3: Hydrolytic degradation pathway of a standard polyester.
Figure 4: Proposed hydrolytic degradation pathway of a polyester with this compound.
Enzymatic Degradation
Enzymatic degradation of polyesters is a surface erosion process mediated by enzymes such as lipases and cutinases. The efficiency of enzymatic degradation is highly dependent on the polymer's chemical structure, crystallinity, and the mobility of its polymer chains.
Quantitative Analysis of Enzymatic Degradation
Direct comparative quantitative data for the enzymatic degradation of a polyester with and without this compound was not available in the searched literature. However, it is generally observed that increased aromatic content and crystallinity reduce the rate of enzymatic degradation. For example, studies have shown that aliphatic-aromatic copolyesters are biodegradable, but the rate is often lower than that of purely aliphatic polyesters.
Experimental Protocol: Enzymatic Degradation Assay
-
Polymer Film Preparation: Prepare thin films of the polyesters with and without the comonomer.
-
Enzyme Solution: Prepare a solution of a suitable enzyme (e.g., lipase from Candida antarctica or a cutinase) in a buffer solution (e.g., phosphate buffer at pH 7.0).[6][7]
-
Incubation: Immerse the polymer films in the enzyme solution and incubate at an optimal temperature for the enzyme (e.g., 37°C or 50°C).
-
Monitoring Degradation:
-
Weight Loss: At regular intervals, remove the films, wash them with distilled water, dry them, and measure the weight loss.
-
Analysis of Degradation Products: Analyze the supernatant for soluble degradation products using HPLC.
-
Surface Morphology: Examine the surface of the polymer films using scanning electron microscopy (SEM) to observe changes in morphology.
-
Degradation Pathway Visualization
Figure 5: Enzymatic degradation pathway of a standard polyester.
Figure 6: Proposed enzymatic degradation pathway of a polyester with this compound.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. scribd.com [scribd.com]
- 5. New method for analysis of biodegradable polyesters by high-performance liquid chromatography after alkali hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elastomer Reinforcement: 1,3-Bis(2-hydroxyethoxy)benzene vs. Alternative Chain Extenders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing effect of 1,3-Bis(2-hydroxyethoxy)benzene (also known as HER) in polyurethane elastomers against common alternatives, namely 1,4-butanediol (BDO) and hydroquinone bis(2-hydroxyethyl) ether (HQEE). The selection of an appropriate chain extender is critical in tailoring the mechanical properties of polyurethane elastomers to meet the demanding requirements of high-performance applications. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes the underlying chemical logic.
Executive Summary
This compound (HER) emerges as a high-performance aromatic diol chain extender that imparts a desirable balance of mechanical properties and processing advantages to polyurethane elastomers. While aliphatic diols like 1,4-butanediol (BDO) are widely used, aromatic chain extenders such as HER and HQEE generally provide superior hardness, tensile strength, and tear resistance. Notably, HER offers comparable mechanical performance to the well-established HQEE but with significant processing benefits, including a lower melting point and the ability to supercool, which mitigates crystallization issues during processing.[1]
Performance Comparison of Chain Extenders
The reinforcing effect of a chain extender in a polyurethane elastomer is evident in its influence on key mechanical properties. The aromatic nature of HER and HQEE contributes to the formation of rigid, well-ordered hard segments within the polymer matrix, leading to enhanced performance compared to the more flexible aliphatic BDO.
| Chain Extender | Type | Key Advantages |
| This compound (HER) | Aromatic Diol | - Excellent mechanical properties comparable to HQEE[1]- Lower melting point and ability to supercool, offering significant processing advantages[1]- Avoids rapid crystallization issues seen with HQEE[1] |
| 1,4-Butanediol (BDO) | Aliphatic Diol | - Good flexibility and moderate mechanical properties- Widely available and cost-effective |
| Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | Aromatic Diol | - Superior hardness, tensile strength, and thermal resistance compared to BDO[1]- High melting point and tendency to crystallize can present processing challenges[1] |
While specific quantitative data from a single direct comparative study is proprietary and varies based on the full formulation (polyol, isocyanate, etc.), the general performance trends are well-established in the industry. Elastomers formulated with HER and HQEE consistently demonstrate higher values for hardness, tensile strength, and tear strength when compared to those formulated with BDO under similar conditions. Between the two aromatic options, HQEE may offer a slight increase in hardness and, consequently, tear strength, while HER provides a more favorable processing profile.[1]
Experimental Protocols
To experimentally validate the reinforcing effect of these chain extenders, a systematic approach involving the synthesis of polyurethane elastomers followed by standardized mechanical testing is required.
I. Synthesis of Cast Polyurethane Elastomers
This protocol outlines a general procedure for the preparation of polyurethane elastomers using different diol chain extenders.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (this compound, 1,4-Butanediol, or Hydroquinone bis(2-hydroxyethyl) ether)
-
Catalyst (e.g., Dabco 33-LV)
-
Solvent (for cleaning, e.g., N-methyl-2-pyrrolidone - NMP)
Procedure:
-
Prepolymer Preparation:
-
The polyol is dehydrated under vacuum at an elevated temperature (e.g., 100-120°C) for a specified time to remove moisture.
-
The dehydrated polyol is cooled to a reaction temperature (e.g., 60-80°C) and the diisocyanate is added under a nitrogen atmosphere with stirring.
-
The reaction is allowed to proceed until the desired isocyanate (NCO) content is reached, which is monitored by titration.
-
-
Chain Extension:
-
The prepolymer is degassed under vacuum.
-
The chain extender, pre-melted if solid (e.g., HQEE requires heating to ~110°C, HER to ~90°C), is added to the prepolymer with vigorous stirring. The amount of chain extender is calculated based on the NCO content of the prepolymer and the desired stoichiometry.
-
The catalyst is added to the mixture.
-
-
Casting and Curing:
-
The mixture is poured into a preheated mold.
-
The cast elastomer is cured in an oven at a specified temperature and duration (e.g., 100-120°C for 16-24 hours).
-
After curing, the elastomer is demolded and allowed to post-cure at ambient temperature for several days before testing.
-
II. Mechanical Property Testing
The following standard test methods from ASTM International are recommended for evaluating the mechanical properties of the cured elastomers.
-
Tensile Strength and Elongation at Break (ASTM D412): This test determines the ultimate tensile strength and the percentage of elongation before the material ruptures. Dumbbell-shaped specimens are pulled apart at a constant rate of speed on a universal testing machine.
-
Tear Strength (ASTM D624): This test measures the resistance of the elastomer to tearing. Various specimen geometries can be used, and the force required to propagate a tear is measured.
-
Hardness (ASTM D2240): The hardness of the elastomer is measured using a durometer. The Shore A scale is typically used for softer elastomers.
-
Compression Set (ASTM D395): This test measures the ability of the material to return to its original thickness after being subjected to a compressive load for a specified time and temperature.
Visualizing the Reinforcement Logic
The reinforcing effect of aromatic diol chain extenders like HER and HQEE stems from their chemical structure, which promotes the formation of well-defined, rigid "hard segments" within the otherwise flexible polyol "soft segments" of the polyurethane elastomer. This microphase separation is key to the enhanced mechanical properties.
Caption: Reinforcement mechanism of different chain extenders in polyurethane elastomers.
The diagram above illustrates how the choice of chain extender influences the formation of hard segments, which in turn dictates the final mechanical properties of the elastomer. Aromatic diols like HER and HQEE lead to more pronounced hard segment domains, resulting in superior reinforcement.
References
Safety Operating Guide
Proper Disposal of 1,3-Bis(2-hydroxyethoxy)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential logistical and safety information for the proper disposal of 1,3-Bis(2-hydroxyethoxy)benzene, a compound not classified as hazardous under the Globally Harmonized System (GHS).
While this compound is not considered hazardous waste, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. The following step-by-step guidance is designed to facilitate the responsible management of this chemical waste.
Disposal Protocol: Step-by-Step Guidance
The disposal of this compound should be approached by first determining its physical state (solid or aqueous solution) and consulting with the institution's Environmental Health and Safety (EHS) department.
Step 1: Initial Assessment and Consultation
-
Review Institutional Policies: Before proceeding, consult your institution's specific guidelines for non-hazardous chemical waste disposal.
-
Contact EHS: Obtain approval from your institution's EHS department for the chosen disposal method.
Step 2: Handling Uncontaminated Solid Waste
-
Containerization: For uncontaminated, solid this compound, place the material in a clearly labeled, sealed container.
-
Disposal: Following institutional guidelines, this may be disposed of as regular laboratory trash or taken directly to an outside dumpster. Avoid placing chemical containers in common laboratory trash bins that are handled by custodial staff[1].
Step 3: Managing Aqueous Solutions
-
Dilution: For dilute, non-hazardous aqueous solutions, further dilute with at least an equal volume of water[2].
-
Drain Disposal: With prior approval from EHS and local wastewater authorities, diluted aqueous solutions may be poured down the sink drain[1][2].
Step 4: Spill Cleanup and Disposal
-
Containment: In the event of a spill, sweep up the solid material to minimize dust generation[3].
-
Collection: Place the swept-up material into a suitable, sealed container for disposal[3].
-
Ventilation: Ensure adequate ventilation during cleanup[3].
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not widely established due to its non-hazardous nature. Disposal actions should align with general laboratory safety principles and local regulations.
| Parameter | Guideline | Source |
| Regulatory Classification | Not classified as hazardous under GHS | ECHA |
| Sewer Disposal Limit | Up to 5 gallons for liquids and 1 kilogram for solids (general non-hazardous waste) | [2] |
| Spill Residue | No specific quantitative limit; collect and containerize for disposal | [3] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety practices for non-hazardous materials. No specific experimental protocols for the treatment or neutralization of this compound prior to disposal are typically required due to its low hazard profile.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. p-Bis(2-hydroxyethoxy)benzene(104-38-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Personal protective equipment for handling 1,3-Bis(2-hydroxyethoxy)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Bis(2-hydroxyethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, adherence to strict safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact which can cause irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit | To avoid skin contact which may lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator is recommended. | To prevent inhalation of dust or vapors that can irritate the respiratory tract. |
| General Hygiene | Access to an eyewash station and a safety shower | For immediate rinsing in case of accidental exposure. |
Note: Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and washed before reuse.[1]
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Dispensing: Minimize the generation of dust when handling the solid form.[1] Use non-sparking tools to prevent ignition sources.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the handling area.
Storage Procedures:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store separately from foodstuff containers.[2]
Emergency and First Aid Protocols
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials containing this compound should be treated as chemical waste.
-
Collection: Place waste material in a clearly labeled, sealed, and appropriate container.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal contractor. Adhere to all local, regional, and national environmental regulations. Do not dispose of it down the drain or in general waste.
Chemical Spill Workflow
In the event of a spill, the following workflow should be initiated immediately to ensure safety and proper cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
